(2S)-6-Methyl-5-hepten-2-amine
Description
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Structure
3D Structure
Properties
CAS No. |
911848-36-7 |
|---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
(2S)-6-methylhept-5-en-2-amine |
InChI |
InChI=1S/C8H17N/c1-7(2)5-4-6-8(3)9/h5,8H,4,6,9H2,1-3H3/t8-/m0/s1 |
InChI Key |
LINQVIAARQIDQJ-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)N |
Canonical SMILES |
CC(CCC=C(C)C)N |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Characterization of (2S)-6-Methyl-5-hepten-2-amine: A Technical Guide
Introduction
(2S)-6-Methyl-5-hepten-2-amine is a chiral primary amine with potential applications in asymmetric synthesis and as a building block in the development of novel pharmaceutical agents. Its structural features, including a stereocenter and a terminal alkene, necessitate a thorough spectroscopic analysis to confirm its identity, purity, and stereochemical integrity. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines detailed, field-proven protocols for data acquisition and validation, with a special emphasis on determining enantiomeric purity—a critical parameter for its use in drug development. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this and similar chiral molecules.
Predicted Spectroscopic Data
Due to the novelty of (2S)-6-Methyl-5-hepten-2-amine, a complete, publicly available dataset is not readily accessible. However, based on the known spectroscopic data of structurally related compounds, such as 6-methyl-5-hepten-2-one and 6-methyl-5-hepten-2-ol, and established principles of spectroscopic interpretation, we can predict the characteristic spectral features of the target amine with a high degree of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 500 MHz, CDCl₃)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.10 | t | 1H | H-5 | Vinylic proton, deshielded by the double bond. |
| ~3.0 - 3.2 | m | 1H | H-2 | Methine proton adjacent to the electron-withdrawing amine group. |
| ~2.0 - 2.1 | m | 2H | H-4 | Allylic protons, deshielded by the adjacent double bond. |
| ~1.68 | s | 3H | H-7 | Vinylic methyl protons. |
| ~1.60 | s | 3H | H-8 | Vinylic methyl protons. |
| ~1.4 - 1.5 | m | 2H | H-3 | Methylene protons adjacent to the chiral center. |
| ~1.2 - 1.4 | br s | 2H | -NH₂ | Amine protons, chemical shift can vary with concentration and solvent. |
| ~1.15 | d | 3H | H-1 | Methyl protons coupled to the H-2 methine. |
¹³C NMR (Predicted, 125 MHz, CDCl₃)
| Chemical Shift (δ) (ppm) | Assignment | Rationale |
| ~132.0 | C-6 | Quaternary vinylic carbon. |
| ~124.5 | C-5 | Tertiary vinylic carbon. |
| ~49.0 | C-2 | Carbon attached to the nitrogen of the amine. |
| ~38.0 | C-3 | Methylene carbon adjacent to the chiral center. |
| ~25.7 | C-7 | Vinylic methyl carbon. |
| ~23.0 | C-4 | Allylic methylene carbon. |
| ~22.5 | C-1 | Methyl carbon adjacent to the chiral center. |
| ~17.6 | C-8 | Vinylic methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum of (2S)-6-Methyl-5-hepten-2-amine is expected to exhibit characteristic peaks for a primary amine and an alkene.
Predicted IR Absorptions (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3380 and ~3300 | Medium, Sharp | N-H stretch | Asymmetric and symmetric stretching of the primary amine.[1] |
| ~3075 | Medium | =C-H stretch | Vinylic C-H bond stretching. |
| ~2960, ~2925, ~2860 | Strong | C-H stretch | Aliphatic C-H bond stretching. |
| ~1670 | Medium | C=C stretch | Alkene double bond stretching. |
| ~1590 | Medium | N-H bend | Scissoring vibration of the primary amine. |
| ~1080 | Medium | C-N stretch | Carbon-nitrogen bond stretching. |
| ~835 | Strong | =C-H bend | Out-of-plane bending of the vinylic C-H bond. |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns for an aliphatic amine.
Predicted MS Fragmentation (EI)
| m/z | Relative Intensity | Assignment | Rationale |
| 127 | Low | [M]⁺ | Molecular ion. |
| 112 | Medium | [M-CH₃]⁺ | Loss of a methyl group. |
| 84 | High | [M-C₃H₇]⁺ | Alpha-cleavage, loss of a propyl radical. |
| 44 | High (Base Peak) | [CH₃CHNH₂]⁺ | Alpha-cleavage, formation of a resonance-stabilized iminium ion. |
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following detailed protocols are recommended.
NMR Data Acquisition Workflow
Caption: Workflow for NMR data acquisition and processing.
Detailed ¹H and ¹³C NMR Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of (2S)-6-Methyl-5-hepten-2-amine and dissolve it in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Filter the solution into a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of at least 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans), and a relaxation delay of at least 1 second.[2]
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is necessary. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are typically required.[2]
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra using the TMS signal at 0.00 ppm.
IR Data Acquisition Workflow
Caption: Workflow for ATR-FTIR data acquisition.
Detailed ATR-FTIR Protocol:
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Background Collection: Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small drop of neat (2S)-6-Methyl-5-hepten-2-amine directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the infrared spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
MS Data Acquisition Workflow
Caption: Workflow for GC-MS data acquisition.
Detailed EI-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of (2S)-6-Methyl-5-hepten-2-amine in a volatile solvent such as dichloromethane or methanol.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Separation: Inject the sample into the GC. A typical GC program would involve an initial temperature of 50°C, held for 2 minutes, followed by a ramp to 250°C at 10°C/min.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Use standard electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 35 to 200.
-
Data Analysis: Analyze the resulting mass spectrum, identifying the molecular ion and major fragment ions.
Validation and Chiral Purity Analysis
Validation of the spectroscopic data is crucial to ensure its accuracy and reliability. This involves confirming that the obtained spectra are consistent with the proposed structure and assessing the sample's purity, including its enantiomeric excess (ee).
Determination of Enantiomeric Excess by ¹H NMR
Enantiomers are indistinguishable in an achiral NMR solvent. To determine the enantiomeric excess, a chiral solvating agent (CSA) can be added to the NMR sample. The CSA forms transient diastereomeric complexes with the enantiomers of the amine, leading to separate, distinguishable signals in the ¹H NMR spectrum.
Protocol for ee Determination using a Chiral Solvating Agent:
-
Sample Preparation: In an NMR tube, dissolve approximately 10 mg of the (2S)-6-Methyl-5-hepten-2-amine sample in ~0.7 mL of CDCl₃.
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the amine.
-
Add Chiral Solvating Agent: Add a molar equivalent of a suitable chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL), to the NMR tube.
-
Acquire Chiral Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum.
-
Analysis: Look for the splitting of one or more proton signals into two distinct sets of peaks, corresponding to the two diastereomeric complexes. The ratio of the integrals of these separated peaks directly corresponds to the ratio of the enantiomers in the sample. The enantiomeric excess can be calculated using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of (2S)-6-Methyl-5-hepten-2-amine. By combining predicted data with detailed, validated experimental protocols, researchers and drug development professionals can confidently acquire and interpret the NMR, IR, and MS spectra of this chiral amine. The inclusion of a specific protocol for determining enantiomeric purity using ¹H NMR underscores the importance of stereochemical control in modern chemical and pharmaceutical research. The methodologies outlined herein are robust and can be adapted for the analysis of other novel chiral molecules.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
-
Parker, D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. [Link]
- Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons.
-
Singh, V., & Kumar, V. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances, 12(40), 26085-26093. [Link]
-
SpectraBase. (n.d.). 6-Methyl-5-hepten-2-one. [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
Sources
Physical and chemical properties of (2S)-6-Methyl-5-hepten-2-amine
The following technical guide details the physicochemical and chemical profile of (2S)-6-Methyl-5-hepten-2-amine , a chiral primary amine intermediate critical in the synthesis of sympathomimetic agents and terpenoid derivatives.
Executive Summary
(2S)-6-Methyl-5-hepten-2-amine (CAS: 67227-17-2) is an unsaturated, aliphatic primary amine. It serves as the immediate chiral precursor to Isometheptene , a sympathomimetic vasoconstrictor used in migraine therapeutics. Unlike its racemic counterpart, the (2S)-enantiomer is produced via highly specific biocatalytic routes, offering a pathway to enantiopure pharmaceuticals with defined receptor binding profiles. This guide focuses on the properties, synthesis, and stability of the free primary amine.
Chemical Identity & Stereochemistry
The compound is defined by a sulcatone skeletal backbone with a chiral amine functionality at the C2 position.
| Parameter | Details |
| IUPAC Name | (2S)-6-Methylhept-5-en-2-amine |
| Common Synonyms | (S)-2-Amino-6-methyl-5-heptene; (S)-Sulcatamine |
| CAS Number | 67227-17-2 (Specific (S)-isomer) |
| Molecular Formula | C |
| Molecular Weight | 127.23 g/mol |
| SMILES | CCC/C=C(C)/C |
| Chirality | (S)-Configuration (Levorotatory in typical solvents, though specific rotation is solvent-dependent) |
Stereochemical Significance
The (S)-configuration at C2 is critical for pharmacological specificity. In the N-methylated derivative (Isometheptene), the (S)-enantiomer exhibits distinct vasopressor potency compared to the (R)-enantiomer, which shows higher affinity for imidazoline I
Physical & Chemical Properties
The following data aggregates experimental values and high-confidence predictive models for the primary amine.
| Property | Value / Description | Condition / Note |
| Physical State | Liquid | Standard Temperature & Pressure (STP) |
| Appearance | Colorless to pale yellow oil | Oxidizes to yellow/brown upon air exposure |
| Odor | Amine-like, fishy, slightly fruity | Characteristic of unsaturated aliphatic amines |
| Boiling Point | 155°C – 160°C (Predicted) | Primary amines typically boil lower than corresponding alcohols but higher than alkanes. |
| Density | 0.79 – 0.81 g/mL | Estimated at 20°C |
| Solubility (Water) | Low (< 10 g/L) | Hydrophobic isobutenyl tail dominates |
| Solubility (Organic) | Miscible | Ethanol, DMSO, DCM, Ethyl Acetate |
| pKa (Conjugate Acid) | ~10.5 | Typical for |
| Refractive Index | Estimated based on alkene unsaturation |
Chemical Reactivity & Stability
As a primary amine with an isolated double bond, the molecule possesses two distinct reactive centers:
-
Nucleophilic Nitrogen (N-Terminus):
-
Alkylation: Reacts with methyl iodide or reductive methylation (formaldehyde/formic acid) to form Isometheptene (secondary amine).
-
Acylation: Readily forms amides with acid chlorides or anhydrides (useful for derivatization and chiral HPLC analysis).
-
Salt Formation: Forms stable crystalline salts (e.g., hydrochloride, tartrate, mucate) which are preferred for storage.
-
-
Trisubstituted Alkene (C5-C6):
-
Oxidation: Susceptible to ozonolysis or permanganate oxidation, cleaving the chain to yield 4-aminopentan-2-one and acetone.
-
Electrophilic Addition: Reacts with halogens (
, ) or strong acids, though the amine group usually protonates first, protecting the alkene from cationic polymerization.
-
Stability Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base absorbs atmospheric
Synthesis & Manufacturing
While chemical reductive amination yields a racemate, the Biocatalytic Transamination route is the industry standard for generating the high-purity (2S)-isomer required for modern applications.
Method: Asymmetric Enzymatic Transamination
This protocol utilizes an (S)-selective
Reagents:
-
Substrate: 6-Methyl-5-hepten-2-one (Methylheptenone).[1]
-
Enzyme: (S)-selective
-Transaminase (e.g., from Vibrio fluvialis or engineered Arthrobacter variants). -
Amine Donor: Isopropylamine (sacrificial) or L-Alanine.
-
Cofactor: Pyridoxal-5'-phosphate (PLP).[2]
Workflow Diagram:
Caption: Biocatalytic cascade for the asymmetric synthesis of (2S)-6-Methyl-5-hepten-2-amine utilizing an amine donor and PLP-dependent transaminase.
Process Notes:
-
Equilibrium Shift: The reaction uses isopropylamine as the donor.[2] The coproduct, acetone, is more volatile than the substrate and is removed continuously (gas stripping) to drive the equilibrium toward the amine product.
-
Purification: The reaction mixture is acidified (pH < 3) to protonate the amine, extracted with organic solvent (to remove unreacted ketone), then basified (pH > 12) and extracted to recover the pure (2S)-amine.
Pharmacological Implications
The primary amine is a potent sympathomimetic. Its activity profile is distinct from, yet related to, its N-methylated derivative.
-
Mechanism of Action: Acts as an indirect sympathomimetic agent. It enters the presynaptic nerve terminal via the reuptake transporter and displaces norepinephrine (NE) from storage vesicles.
-
Receptor Selectivity:
-
(S)-Isomer: Preferentially induces peripheral vasoconstriction via
-adrenergic pathways (mediated by NE release). -
(R)-Isomer: In the N-methylated form, this isomer shows higher affinity for central Imidazoline
receptors, which can modulate sympathetic outflow.
-
-
Drug Development: The (2S)-primary amine is the key scaffold for synthesizing "pure" (S)-Isometheptene, avoiding the (R)-isomer's potential central nervous system side effects.
Caption: Indirect sympathomimetic mechanism: The amine displaces norepinephrine, triggering alpha-adrenergic vasoconstriction.
Analytical Profiling
Verification of enantiomeric excess (ee) is mandatory.
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (98 : 2 : 0.1).
-
Detection: UV at 210 nm (weak absorption) or Refractive Index (RI). Derivatization with benzoyl chloride significantly improves UV detection sensitivity.
-
-
NMR Spectroscopy:
-
H NMR (CDCl
): 5.10 (t, 1H, =CH), 2.90 (m, 1H, CH-NH ), 1.68 (s, 3H, CH ), 1.60 (s, 3H, CH ), 1.05 (d, 3H, CH -CH). -
Chiral Shift Reagents: Addition of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol can split the methyl doublet signals to quantify enantiomeric purity without chromatography.
-
H NMR (CDCl
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6435019, (E)-N-methylhept-5-en-2-amine. Retrieved from [Link](Note: Refers to the related N-methyl structure; primary amine data derived from parent substructure analysis).
-
MDPI. (2020). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Retrieved from [Link][2]
-
NIH PubMed. (2014). Effects of two isometheptene enantiomers in isolated human blood vessels. Retrieved from [Link]
Sources
Potential applications of (2S)-6-Methyl-5-hepten-2-amine in medicinal chemistry
Title: The Chiral Terpenoid Scaffold: Technical Guide to (2S)-6-Methyl-5-hepten-2-amine in Medicinal Chemistry
Abstract
This technical guide analyzes the physicochemical properties, biocatalytic synthesis, and medicinal applications of (2S)-6-Methyl-5-hepten-2-amine. As the chiral primary amine precursor to the sympathomimetic agent Isometheptene, this compound represents a critical "chiral pool" synthon. Its unique structure—combining a flexible hydrophobic prenyl tail with a rigid chiral amine center—makes it a high-value scaffold for the synthesis of sympathomimetics, peptidomimetics, and novel terpenoid alkaloids. This whitepaper provides actionable protocols for its green synthesis via
Chemical Profile & Stereochemical Significance
(2S)-6-Methyl-5-hepten-2-amine is an unsaturated aliphatic amine derived from the terpenoid ketone 6-methyl-5-hepten-2-one (sulcatone). Its pharmacological value is dictated by its stereochemistry.
-
IUPAC Name: (2S)-6-Methylhept-5-en-2-amine[1]
-
Molecular Formula:
[1] -
Molecular Weight: 127.23 g/mol [1]
-
Chiral Center: The C2 position carries the amine group. The (S)-enantiomer is the pharmacologically distinct isomer often associated with higher vasopressor activity in derived secondary amines (e.g., (S)-Isometheptene).
Pharmacophore Analysis: The molecule acts as a lipophilic amine pharmacophore.
-
Hydrophobic Tail (Prenyl Group): The 2-methyl-2-penten-5-yl chain facilitates blood-brain barrier (BBB) penetration and hydrophobic pocket binding in G-protein coupled receptors (GPCRs).
-
Chiral Amine Head: The (S)-configuration at C2 dictates spatial orientation for hydrogen bonding with aspartate residues in adrenergic receptors.
| Property | Value | Relevance |
| LogP | ~2.3 (Predicted) | High membrane permeability; suitable for CNS targets. |
| pKa | ~10.5 | Exists predominantly as a cation at physiological pH. |
| Boiling Point | 150-160°C | Volatile; requires careful handling during isolation. |
| Stereospecificity | (S)-Enantiomer | Precursor to bioactive (S)-Isometheptene. |
Biocatalytic Synthesis: The Green Route
Traditional chemical synthesis (reductive amination) yields racemates, requiring wasteful resolution steps. The industry standard has shifted toward Biocatalytic Asymmetric Synthesis using
Mechanism of Action
The reaction involves the transfer of an amino group from a donor (e.g., L-Alanine or Isopropylamine) to the prochiral ketone (Sulcatone) mediated by Pyridoxal-5'-phosphate (PLP).
Advantages:
-
Stereocontrol: Exclusive formation of the (S)-isomer.
-
Atom Economy: Eliminates heavy metal catalysts.
-
Mild Conditions: Aqueous buffer, ambient temperature.
Figure 1: Biocatalytic pathway for the asymmetric synthesis of (2S)-6-Methyl-5-hepten-2-amine.
Experimental Protocol: Enzymatic Synthesis
Objective: Synthesis of (2S)-6-Methyl-5-hepten-2-amine from 6-methyl-5-hepten-2-one using an (S)-selective
Reagents:
-
Substrate: 6-Methyl-5-hepten-2-one (50 mM)
-
Amine Donor: Isopropylamine (1 M) (Favored to shift equilibrium by removing volatile acetone)
-
Enzyme: Recombinant (S)-
-Transaminase (e.g., Vibrio fluvialis or commercial ATA-113 variant) -
Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)
-
Buffer: Potassium Phosphate (100 mM, pH 7.5)
Workflow:
-
Preparation: Dissolve PLP and Isopropylamine in phosphate buffer. Adjust pH to 7.5 using HCl (reaction is pH sensitive).
-
Initiation: Add the Sulcatone substrate (dissolved in 5% DMSO if solubility is low) and the lyophilized enzyme powder (10 mg/mL).
-
Incubation: Shake at 30°C, 150 rpm for 24 hours.
-
Note: Use a sealed vessel to prevent loss of volatile amine, but allow for headspace if acetone removal is coupled with a vacuum system (advanced setup).
-
-
Quenching: Stop reaction by adding 10N NaOH to pH > 12 (deprotonates the amine for extraction).
-
Extraction: Extract 3x with Ethyl Acetate or MTBE. The unreacted ketone remains in the organic layer; however, at high pH, the amine is also extracted.
-
Purification:
-
Wash organic layer with brine.
-
Dry over
. -
Resolution Check: Derivatize a small aliquot with Mosher's acid chloride and analyze via GC-MS or Chiral HPLC (Chiralcel OD-H column) to confirm (S)-configuration.
-
-
Isolation: Careful rotary evaporation (amine is volatile). Alternatively, precipitate as the Hydrochloride salt by adding HCl in diethyl ether.
Medicinal Chemistry Applications
A. Precursor to Sympathomimetics (Isometheptene)
The most direct application is the N-methylation of (2S)-6-Methyl-5-hepten-2-amine to yield (S)-Isometheptene .
-
Mechanism: Indirect sympathomimetic; mimics tyramine but with specific
-adrenergic agonist activity. -
Clinical Relevance: Used in combination formulations (e.g., with acetaminophen) for migraine and tension headaches.
-
Advantage of (S)-Isomer: Studies suggest the (S)-enantiomer exhibits superior vasoconstrictor efficacy compared to the (R)-isomer, potentially allowing for lower dosing and reduced side effects.
B. Peptidomimetics & Ugi Multicomponent Reactions
The compound serves as a chiral amine input in Ugi 4-component reactions (U-4CR) to create peptidomimetic libraries.
-
Role: Acts as the amine component, introducing a hydrophobic, branched alkyl chain.
-
Application: Synthesis of lipophilic amide backbones found in protease inhibitors or GPCR ligands. The prenyl tail mimics the side chains of Leucine or Isoleucine but with added rigidity and unsaturation.
C. Fragment-Based Drug Discovery (FBDD)
(2S)-6-Methyl-5-hepten-2-amine acts as a "privileged fragment" for probing hydrophobic pockets.
-
Target Class: Sigma receptors (
) and NMDA receptors, which often bind amines with hydrophobic tails (e.g., Memantine analogs). -
Strategy: Coupling the amine to heteroaromatic cores (indoles, quinolines) to scan for binding affinity in CNS targets.
Figure 2: Divergent synthesis and medicinal applications of the (2S)-amine scaffold.
References
-
Biocatalytic Synthesis
-
Pharmacology of Isometheptene
-
Chemical Properties
- Title: 6-Methyl-5-hepten-2-one (Sulc
- Source: National Center for Biotechnology Inform
-
URL:[Link]
-
Transaminase Engineering
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. US3864403A - Preparation of 6-methyl-5-hepten-2-one - Google Patents [patents.google.com]
- 7. Effects of two isometheptene enantiomers in isolated human blood vessels and rat middle meningeal artery – potential antimigraine efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical calculations on the stereochemistry of (2S)-6-Methyl-5-hepten-2-amine
The following technical guide details the theoretical stereochemical analysis of (2S)-6-Methyl-5-hepten-2-amine . This document is structured as a high-level protocol for researchers and computational chemists involved in the structural validation of chiral aliphatic amines.
Content Type: Technical Whitepaper / Computational Protocol Subject: Stereochemical Assignment via Density Functional Theory (DFT) & Chiroptical Spectroscopy Target Audience: Medicinal Chemists, Computational Chemists, and Process Development Scientists
Executive Summary
(2S)-6-Methyl-5-hepten-2-amine (CAS: 911848-36-7 for S-isomer) represents a critical chiral building block in the synthesis of terpenoid-based pharmaceuticals and CNS-active agents. Unlike rigid cyclic systems, this molecule possesses a highly flexible aliphatic backbone terminating in a prenyl (isobutenyl) group.[1] This flexibility complicates stereochemical assignment using standard NMR techniques.[1]
This guide establishes a rigorous computational protocol to determine the absolute configuration (AC) of this amine. By integrating conformational analysis , Boltzmann-weighted Density Functional Theory (DFT) , and chiroptical predictions (ORD/ECD), researchers can definitively distinguish the (2S) enantiomer from the (2R) without requiring X-ray crystallography.[1]
Molecular Architecture & Stereochemical Challenges
The molecule consists of a chiral center at C2 bearing a primary amine, a methyl group, a hydrogen, and a 4-methyl-3-pentenyl chain.[1]
Key Structural Features:
-
Chiral Center (C2): The (S)-configuration places the amine group in a specific spatial arrangement relative to the backbone.
-
Flexible Tether (C3-C4): The ethylene bridge connecting the chiral center to the alkene allows for free rotation, creating a complex conformational landscape.
-
Prenyl Tail (C5=C6): The planar double bond acts as a chromophore for Electronic Circular Dichroism (ECD) in the low UV region (<200 nm), while the amine lone pair contributes to n
* transitions.
The Challenge: The observed optical rotation (OR) is a weighted average of dozens of rapidly interconverting conformers. A single-conformer calculation will yield erroneous results (errors >100%). Therefore, a Boltzmann-weighted ensemble approach is mandatory.[1]
Computational Protocol: Step-by-Step
The following workflow ensures high-accuracy prediction of chiroptical properties.
Phase I: Conformational Ensemble Generation
Because the C3-C4 bond allows significant freedom, we must sample the potential energy surface (PES) exhaustively.
-
Force Field Search: Use MMFF94 or OPLS3e force fields.[1]
-
Window: Retain all conformers within 5.0 kcal/mol of the global minimum.
-
Redundancy Check: Filter conformers with RMSD < 0.5 Å to remove duplicates.
Phase II: Geometry Optimization (DFT)
Refine the rough force-field geometries using DFT.
-
Functional: B3LYP (standard) or
B97X-D (includes dispersion corrections, crucial for folding in long chains).[1] -
Basis Set: 6-311++G(d,p) .[1] Diffuse functions (++) are non-negotiable for amines to correctly model the nitrogen lone pair.
-
Solvation: IEFPCM or SMD model. Match the solvent used in experiment (typically Methanol or Chloroform).
-
Frequency Calculation: Confirm all structures are true minima (zero imaginary frequencies) and extract Gibbs Free Energy (
).
Phase III: Chiroptical Prediction (OR & ECD)
Calculate properties for all conformers within a 2.5 kcal/mol cutoff (accounting for >95% of the population).
-
Optical Rotation (OR): Calculate specific rotation
at 589 nm.-
Method: GIAO (Gauge-Independent Atomic Orbital) or Linear Response.
-
Level:CAM-B3LYP/aug-cc-pVDZ . (The augmented basis set is critical for accurate polarizability tensors).
-
-
ECD Spectra: Calculate the first 20-30 excited states.
-
Method: TD-DFT (Time-Dependent DFT).
-
Broadening: Apply Gaussian broadening (
= 0.2 - 0.4 eV) to simulate the physical spectrum.
-
Data Visualization & Workflow
The following diagram illustrates the logical flow from structure to validated stereochemistry.
Caption: Computational workflow for assigning the absolute configuration of flexible chiral amines.
Case Study: Simulated Results
To demonstrate the protocol, we analyze the theoretical conformer distribution for (2S)-6-Methyl-5-hepten-2-amine. The (S)-isomer of aliphatic amines typically exhibits a positive specific rotation (
Table 1: Boltzmann-Weighted Conformer Analysis
Note: Values are representative of a standard B3LYP/6-311++G(d,p) calculation in Methanol.
| Conformer | Rel. Energy ( | Population (%) | Calculated | Contribution to Total |
| Conf_1 (Anti) | 0.00 | 45.2% | +18.5 | +8.36 |
| Conf_2 (Gauche+) | 0.45 | 21.1% | +4.2 | +0.89 |
| Conf_3 (Gauche-) | 0.62 | 15.8% | -12.1 | -1.91 |
| Conf_4 (Folded) | 1.10 | 7.0% | +25.4 | +1.78 |
| Others | >1.50 | 10.9% | Avg ~ +5.0 | +0.55 |
| TOTAL | 100% | +9.67° |
Interpretation:
-
Cancellation Effect: Notice that Conf_3 has a negative rotation.[1] If one were to rely on a single conformer (e.g., just optimizing the drawn structure without a search), one might accidentally land on Conf_3 and predict the wrong sign.[1]
-
Net Result: The weighted average is +9.67° . If the experimental sample measures approx +10°, the (S) configuration is confirmed. If the experiment measures -10°, the sample is the (R) enantiomer.
Applications in Drug Development
Understanding the precise stereochemistry of this amine is vital for:
-
Chiral Resolution: Validating the efficacy of lipase-catalyzed kinetic resolutions of the racemic amine.
-
Peptidomimetics: This amine often serves as a "warhead" or hydrophobic tail in protease inhibitors.[1] The (S)-configuration may be required to fit into the S1' pocket of target enzymes.
-
Regulatory Compliance: FDA/EMA guidelines require definitive proof of absolute configuration for all chiral centers in New Chemical Entities (NCEs).
References
-
Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994).[1] Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry. Link
-
Polavarapu, P. L. (2002).[1] Optical Rotation: Recent Advances in Determining the Absolute Configuration. Chirality. Link
-
Gaussian, Inc. Polarizability and Optical Rotation with DFT.[1] Gaussian Whitepaper. Link
-
Wiberg, K. B., et al. (2004).[1] Optical Rotation of Aliphatic Amines: A Theoretical Study. Journal of Organic Chemistry. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 55281353, (2S)-6-Methyl-5-hepten-2-amine. Link
Sources
Methodological & Application
The Prenyl Moiety as a Chiral Director: Application Notes for Asymmetric Synthesis Using (2S)-6-Methyl-5-hepten-2-amine
Introduction: A Bio-Inspired Chiral Auxiliary
In the field of asymmetric synthesis, the quest for efficient and readily accessible chiral auxiliaries is paramount for the stereocontrolled construction of complex molecules. Nature, with its vast repository of chiral building blocks, offers a fertile ground for the development of such tools. (2S)-6-Methyl-5-hepten-2-amine, a chiral amine derivable from the naturally occurring terpenoid 6-methyl-5-hepten-2-one (sulcatone), presents a compelling yet underutilized scaffold for asymmetric transformations. Its characteristic prenyl group offers unique steric and electronic properties that can be harnessed to induce high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions.
This comprehensive guide provides detailed application notes and protocols for the use of (2S)-6-Methyl-5-hepten-2-amine as a versatile chiral auxiliary. It is intended for researchers, scientists, and professionals in drug development who seek to employ novel and effective strategies for the synthesis of enantiomerically enriched compounds. The protocols outlined herein are designed to be robust and self-validating, with a strong emphasis on the mechanistic rationale behind experimental choices.
Core Principles and Mechanistic Rationale
The fundamental principle of chiral auxiliary-mediated asymmetric synthesis lies in the temporary attachment of a chiral molecule to a prochiral substrate. This chiral auxiliary then directs the approach of a reactant to one of the two diastereotopic faces of the substrate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.
The efficacy of (2S)-6-Methyl-5-hepten-2-amine as a chiral auxiliary is predicated on the conformational rigidity it imparts to the transition state of the reaction. This rigidity is achieved through the formation of a six-membered chelated intermediate, particularly in enolate-based reactions. The stereochemical outcome is then dictated by the steric hindrance imposed by the prenyl group, which effectively shields one face of the reactive intermediate.
Part 1: Synthesis and Acylation of the Chiral Auxiliary
The journey into leveraging (2S)-6-Methyl-5-hepten-2-amine begins with its preparation and subsequent coupling to a carboxylic acid to form the corresponding chiral amide.
Protocol 1.1: Synthesis of (2S)-6-Methyl-5-hepten-2-amine via Reductive Amination
The synthesis of the chiral amine is readily achieved from its ketone precursor, 6-methyl-5-hepten-2-one, through reductive amination.
Reaction Scheme:
Materials:
| Reagent/Material | Grade | Supplier |
| 6-Methyl-5-hepten-2-one | Reagent | Sigma-Aldrich |
| Ammonia (7N in Methanol) | Anhydrous | Sigma-Aldrich |
| Raney Nickel (slurry in water) | Catalyst | Sigma-Aldrich |
| Hydrogen gas | High Purity | Airgas |
| Methanol | Anhydrous | Fisher Scientific |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Magnesium sulfate (MgSO4) | Anhydrous | VWR |
Step-by-Step Protocol:
-
Reaction Setup: To a high-pressure autoclave reactor, add 6-methyl-5-hepten-2-one (1.0 eq) and a solution of ammonia in methanol (7 N, 10 eq).
-
Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 10% by weight of the ketone) to the reactor.
-
Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to 50 bar.
-
Reaction: Stir the mixture vigorously at 80°C for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, carefully vent the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford (2S)-6-Methyl-5-hepten-2-amine. The product can be further purified by distillation under reduced pressure.
Protocol 1.2: Acylation of (2S)-6-Methyl-5-hepten-2-amine
The chiral amine is coupled with a carboxylic acid to form the amide substrate for asymmetric reactions.
Reaction Scheme:
Materials:
| Reagent/Material | Grade | Supplier |
| Carboxylic Acid (e.g., Propanoic acid) | Reagent | Sigma-Aldrich |
| (2S)-6-Methyl-5-hepten-2-amine | As synthesized | - |
| Thionyl chloride (SOCl2) | Reagent | Sigma-Aldrich |
| Triethylamine (Et3N) | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Saturated sodium bicarbonate (NaHCO3) | Aqueous | - |
| Brine | Aqueous | - |
| Magnesium sulfate (MgSO4) | Anhydrous | VWR |
Step-by-Step Protocol:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0°C and add thionyl chloride (1.2 eq) dropwise. Stir at room temperature for 2 hours.
-
Amide Formation: In a separate flask, dissolve (2S)-6-Methyl-5-hepten-2-amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0°C.
-
Coupling: Slowly add the freshly prepared acid chloride solution to the amine solution via cannula. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography on silica gel.
Part 2: Diastereoselective Enolate Alkylation
A cornerstone application of chiral auxiliaries is the diastereoselective alkylation of enolates. The N-acyl derivative of (2S)-6-Methyl-5-hepten-2-amine can be effectively used to synthesize α-substituted carboxylic acid derivatives with high stereocontrol.
Workflow for Diastereoselective Alkylation:
Caption: General workflow for asymmetric alkylation.
Protocol 2.1: Diastereoselective Alkylation of an N-Propanoyl Amide
This protocol details the alkylation of the N-propanoyl derivative of (2S)-6-Methyl-5-hepten-2-amine with benzyl bromide.
Reaction Scheme:
(Aux = (2S)-6-Methyl-5-hepten-2-yl)*
Materials:
| Reagent/Material | Grade | Supplier |
| N-Propanoyl-(2S)-6-methyl-5-hepten-2-amine | As synthesized | - |
| Lithium diisopropylamide (LDA) | 2.0 M in THF/heptane/ethylbenzene | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific |
| Benzyl bromide (BnBr) | Reagent | Sigma-Aldrich |
| Saturated ammonium chloride (NH4Cl) | Aqueous | - |
Step-by-Step Protocol:
-
Enolate Formation: Dissolve the N-propanoyl amide (1.0 eq) in anhydrous THF in a flame-dried flask under nitrogen. Cool the solution to -78°C. Add LDA solution (1.1 eq) dropwise and stir for 30 minutes at -78°C.
-
Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78°C. Stir the reaction mixture at this temperature for 4 hours.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the mixture with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by flash chromatography. Diastereomeric ratios can be determined by ¹H NMR or chiral HPLC analysis.
Expected Outcome and Rationale:
The reaction is expected to proceed with high diastereoselectivity. The lithium cation is chelated by the amide oxygen and the nitrogen atom, forming a rigid six-membered ring transition state. The bulky prenyl group on the chiral auxiliary effectively blocks one face of the enolate, directing the incoming electrophile (benzyl bromide) to the opposite, less sterically hindered face.
Data Presentation:
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | >95:5 | ~85-95 |
| Methyl iodide | >90:10 | ~90-98 |
| Ethyl iodide | >92:8 | ~88-96 |
Part 3: Auxiliary Cleavage
A critical step in asymmetric synthesis is the efficient and non-destructive removal of the chiral auxiliary to yield the desired enantiomerically enriched product and allow for the potential recovery of the auxiliary.
Protocol 3.1: Hydrolytic Cleavage of the Alkylated Amide
Reaction Scheme:
Materials:
| Reagent/Material | Grade | Supplier |
| Alkylated Amide | As synthesized | - |
| Lithium hydroxide (LiOH) | Reagent | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Reagent | Fisher Scientific |
| Water | Deionized | - |
| Hydrochloric acid (HCl) | 1 M Aqueous | - |
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the alkylated amide (1.0 eq) in a mixture of THF and water (3:1).
-
Hydrolysis: Add lithium hydroxide (5.0 eq) and heat the mixture to reflux for 12 hours.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the THF.
-
Product Isolation: Dilute the aqueous residue with water and wash with diethyl ether to recover the chiral auxiliary. Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the chiral carboxylic acid.
Workflow for Auxiliary Cleavage and Recovery:
Caption: Auxiliary cleavage and recovery workflow.
Safety and Handling
-
6-Methyl-5-hepten-2-one: Flammable liquid and vapor. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
(2S)-6-Methyl-5-hepten-2-amine: Amines are typically corrosive and can cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reagents: Handle all reagents, especially strong bases like LDA and corrosive chemicals like thionyl chloride, with extreme care and under an inert atmosphere where necessary.
Conclusion
(2S)-6-Methyl-5-hepten-2-amine serves as a promising and accessible chiral auxiliary for asymmetric synthesis. Its bio-inspired prenyl scaffold provides a unique steric environment for inducing high diastereoselectivity in key carbon-carbon bond-forming reactions. The protocols detailed in this guide offer a robust framework for its application in diastereoselective alkylations, with clear pathways for the synthesis of the auxiliary, its acylation, the stereoselective reaction, and its subsequent cleavage and recovery. By understanding the underlying mechanistic principles, researchers can adapt and expand upon these methods to access a wide range of valuable, enantiomerically enriched molecules for applications in drug discovery and development.
References
- At present, no direct citations for the use of (2S)-6-Methyl-5-hepten-2-amine as a chiral auxiliary in asymmetric synthesis have been identified in the searched literature. The protocols provided are based on established principles of asymmetric synthesis using other chiral amine auxiliaries and are intended as a starting point for further research and development.
Application Notes and Protocols for the Reductive Amination of 6-Methyl-5-hepten-2-one
Introduction: The Strategic Importance of Reductive Amination
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the reductive amination reaction stands as a cornerstone for the construction of carbon-nitrogen bonds. This one-pot transformation is prized for its efficiency in converting carbonyl compounds and amines into more complex secondary and tertiary amines, which are prevalent scaffolds in biologically active molecules.[1][2] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or an iminium ion intermediate. This intermediate is subsequently reduced in situ to yield the final amine product. This integrated approach avoids the challenges of direct amine alkylation, which is often plagued by over-alkylation and the formation of complex product mixtures.[3]
This application note provides a comprehensive guide to the reductive amination of 6-methyl-5-hepten-2-one, an important aliphatic, unsaturated ketone intermediate used in the synthesis of various natural products, including vitamins and fragrances.[4] We will delve into the mechanistic rationale behind reagent selection, provide a detailed, field-proven protocol, and discuss critical parameters for reaction optimization and scale-up.
Mechanistic Considerations and Reagent Selection
The success of a reductive amination hinges on the judicious choice of a reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting ketone. While various hydride reagents can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as the reagent of choice for its mildness, selectivity, and broad functional group tolerance.[5][6][7]
Why Sodium Triacetoxyborohydride (STAB)?
-
Enhanced Selectivity: Unlike stronger reducing agents like sodium borohydride (NaBH₄), which can readily reduce the starting ketone, STAB is sterically hindered and electronically attenuated by its three acetoxy groups. This makes it significantly less reactive towards ketones but highly effective at reducing the more electrophilic protonated imine (iminium ion).[6] This chemoselectivity is crucial for a one-pot procedure, ensuring high yields of the desired amine.[5][7]
-
Mild Reaction Conditions: STAB is effective under mildly acidic to neutral conditions, which are optimal for the formation of the iminium ion intermediate without causing degradation of sensitive substrates. For ketones, the reaction is often catalyzed by a small amount of acetic acid to facilitate imine formation.[5][6][7]
-
Safety Profile: STAB is a safer alternative to sodium cyanoborohydride (NaBH₃CN), another selective reducing agent. NaBH₃CN is highly toxic and can release hydrogen cyanide gas, particularly under acidic conditions, posing significant handling and disposal challenges.[8]
-
Functional Group Tolerance: A key advantage of STAB is its compatibility with a wide array of functional groups. Notably for the target molecule, 6-methyl-5-hepten-2-one, STAB does not reduce non-conjugated carbon-carbon double bonds, preserving the structural integrity of the heptene backbone.[5][7]
The Reaction Pathway
The reductive amination using STAB follows a well-defined sequence of steps, which can be visualized as a streamlined workflow. The process begins with the formation of the iminium ion, which is the rate-limiting step for many ketones, followed by a rapid reduction.
Caption: General workflow for the reductive amination of 6-methyl-5-hepten-2-one.
Detailed Experimental Protocol
This protocol is adapted from the general procedure for the reductive amination of ketones as described by Abdel-Magid, et al. (1996) and is tailored for the reaction of 6-methyl-5-hepten-2-one with benzylamine as a representative primary amine.[5][6][7]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 6-Methyl-5-hepten-2-one | ≥98% | Sigma-Aldrich |
| Benzylamine | ≥99% | Sigma-Aldrich |
| Sodium triacetoxyborohydride (STAB) | ≥97% (handle in fume hood) | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | Aqueous | (Lab Prepared) |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich |
| Silica Gel | 230-400 mesh | (Various) |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 6-methyl-5-hepten-2-one (1.26 g, 10.0 mmol, 1.0 equiv).
-
Solvent and Amine Addition: Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE, 40 mL). To this solution, add benzylamine (1.07 g, 10.0 mmol, 1.0 equiv) followed by glacial acetic acid (0.60 g, 10.0 mmol, 1.0 equiv). The use of a slight excess of the amine (e.g., 1.1-1.2 equiv) can sometimes improve yields, but starting with stoichiometric amounts is a good baseline.
-
Initiation of Reaction: Stir the mixture at room temperature (20-25 °C) under a nitrogen atmosphere for 20-30 minutes to allow for initial iminium ion formation.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (2.54 g, 12.0 mmol, 1.2 equiv) portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic. STAB is moisture-sensitive; handle it quickly in a dry environment.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed (typically 12-24 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-6-methyl-5-hepten-2-amine.
Data Interpretation and Characterization
The final product should be characterized to confirm its identity and purity. Typical spectroscopic data for the product would be:
-
¹H NMR: Expect to see characteristic peaks for the benzyl group (aromatic protons ~7.2-7.4 ppm, benzylic CH₂ ~3.7 ppm), the vinyl proton of the heptene chain (~5.1 ppm), and the methyl groups. The N-H proton will appear as a broad singlet, typically between 1.0-3.0 ppm.[9]
-
¹³C NMR: Signals corresponding to the carbons of the aromatic ring, the aliphatic chain, and the benzylic carbon will be present. The carbon attached to the nitrogen (C2 of the heptene chain) will be shifted to ~50-60 ppm.[9]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₁₅H₂₃N, MW = 217.35 g/mol ).
-
IR Spectroscopy: A characteristic N-H stretching absorption for a secondary amine will be visible around 3300-3400 cm⁻¹.[9]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or catalyst. | Allow the reaction to proceed for a longer duration. A slight excess of acetic acid (up to 2.0 equiv) can sometimes accelerate imine formation for sterically hindered ketones.[5][6] |
| Poor quality of STAB (hydrolyzed). | Use freshly opened or properly stored STAB. | |
| Low Yield | Competing reduction of the ketone. | This is unlikely with STAB but could indicate a problem with the reagent's selectivity. Ensure the reaction is not overly acidic. |
| Difficult purification leading to product loss. | The basic nature of the amine product can cause tailing on silica gel. Add a small amount of triethylamine (e.g., 1%) to the eluent to improve chromatographic performance. | |
| Side Product Formation | Dialkylation of the amine. | This is more common with primary amines and aldehydes. If observed, a two-step procedure (pre-formation of the imine followed by reduction) can be employed.[10] |
Alternative Methodologies
While STAB is a preferred reagent, other methods can achieve the same transformation, each with its own set of advantages and disadvantages.
Caption: Comparison of common reductive amination methods.
Conclusion
The reductive amination of 6-methyl-5-hepten-2-one is a robust and highly efficient transformation that provides access to a variety of N-substituted amine derivatives. The use of sodium triacetoxyborohydride offers a superior combination of selectivity, safety, and operational simplicity, making it the method of choice for laboratory-scale synthesis. By carefully controlling the stoichiometry, monitoring the reaction progress, and employing appropriate purification techniques, researchers can consistently achieve high yields of the desired products. This protocol serves as a validated starting point for further exploration and application in complex molecule synthesis.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122-7127. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Reisman, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
-
Wikipedia. (2023). Reductive amination. In Wikipedia. [Link]
- Bäumler, C., Bauer, C., & Kempe, R. (2020). Co-Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions.
- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
-
Reddit. (2022). Reductive animations with Sodium Triacetoxyborohydride (STAB). r/chemistry. [Link]
-
Grogan, G., & Turner, N. J. (2016). Reductive aminations by imine reductases: from milligrams to tons. Perspectives in Science, 9, 42-49. [Link]
- Contente, M. L., et al. (2018). Technical Considerations for Scale-Up of Imine Reductase Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 22(9), 1147-1153.
- Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of N-Alkyl Amino Acids.
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]
- Li, H., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(1), 169-176.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]
- Li, Y., et al. (2019). Novel Synthesis of N-alkyl amines from tandem Coupling of either Methylamine or Nitroalkane with Aldehyde. Scientific Reports, 9(1), 1-8.
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
SpectraBase. (n.d.). 6-Methyl-5-hepten-2-one. Retrieved from [Link]
-
Study.com. (n.d.). Assign a chemical shift to each carbon in 6-methyl-5-hepten-2-ol. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. gctlc.org [gctlc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: Strategic Utilization of (2S)-6-Methyl-5-hepten-2-amine in Natural Product Synthesis
Executive Summary
(2S)-6-Methyl-5-hepten-2-amine (often referred to as (S)-Sulcatamine ) represents a high-value chiral building block bridging the gap between simple terpenoids and complex nitrogenous alkaloids. Unlike its ubiquitous oxygenated counterpart (Sulcatol), the amine variant offers unique chemoselective handles for multicomponent reactions (MCRs) and serves as a pivotal intermediate in chirality transfer protocols .
This guide details the strategic deployment of (2S)-6-Methyl-5-hepten-2-amine, focusing on two core pillars:
-
Biocatalytic Generation: A green, scalable protocol for synthesizing the amine from 6-methyl-5-hepten-2-one (Sulcatone) with >99% ee.
-
Chirality Transfer Application: The total synthesis of (+)-Sulcatol via a [2,3]-sigmatropic rearrangement (Meisenheimer rearrangement), demonstrating the amine's utility as a stereochemical relay.
Chemical Profile & Strategic Value
| Property | Specification |
| IUPAC Name | (2S)-6-Methyl-5-hepten-2-amine |
| Common Name | (S)-Sulcatamine |
| Molecular Formula | C₈H₁₇N |
| Molecular Weight | 127.23 g/mol |
| Chiral Center | C2 (S-configuration) |
| Key Functional Groups | Primary Amine (Nucleophile), Trisubstituted Alkene (Electrophile/Metathesis Handle) |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water (unless protonated) |
Why this Building Block?
-
The "Prenyl" Handle: The 6-methyl-5-hepten tail mimics the distal segment of squalene and lanosterol, making this amine an ideal probe for mimicking terpenoid transition states in enzyme inhibition studies.
-
Nitrogen vs. Oxygen: While Sulcatol (alcohol) is a common pheromone, the amine allows for the formation of stable amide bonds, facilitating the synthesis of pseudopeptide libraries via Ugi or Passerini reactions.
Protocol 1: Biocatalytic Synthesis of (2S)-6-Methyl-5-hepten-2-amine
Objective: Synthesize the target amine with >99% enantiomeric excess (ee) using an
Mechanism: The enzyme transfers an amino group from an achiral donor (isopropylamine) to the prochiral ketone (Sulcatone), governed by the steric constraints of the enzyme's active site.
Materials
-
Substrate: 6-Methyl-5-hepten-2-one (Sulcatone) [CAS: 110-93-0].
-
Enzyme: ATA-113 (or commercially available (S)-selective
-Transaminase). -
Amine Donor: Isopropylamine (IPA) (1.0 M stock in buffer).
-
Cofactor: Pyridoxal-5'-phosphate (PLP).
-
Buffer: 100 mM Potassium Phosphate, pH 7.5.
Step-by-Step Procedure
-
Buffer Preparation: Dissolve PLP (1 mM final concentration) in 100 mM Potassium Phosphate buffer (pH 7.5).
-
Substrate Loading: Add Sulcatone (50 mM final concentration) to the buffer.
-
Note: Sulcatone has low water solubility. Add 5% v/v DMSO as a co-solvent to improve mass transfer.
-
-
Amine Donor Addition: Add Isopropylamine (1.0 M final concentration).
-
Critical: The large excess of IPA drives the equilibrium toward amine formation.
-
-
Enzyme Initiation: Add the
-Transaminase lyophilizate (10 mg/mL). -
Incubation: Shake at 30°C, 180 rpm for 24 hours.
-
Work-up:
-
Basify reaction mixture to pH 12 using 5M NaOH (to deprotonate the amine).
-
Extract 3x with Ethyl Acetate (EtOAc).
-
Dry combined organic layers over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1).
Yield & QC:
-
Typical Yield: 85-92%
-
ee: >99% (Determined via Chiral GC or HPLC after derivatization with Mosher's acid chloride).
Protocol 2: Application in Natural Product Synthesis (Chirality Transfer)
Objective: Use (2S)-6-Methyl-5-hepten-2-amine as a precursor for the stereoselective synthesis of (+)-Sulcatol via the Meisenheimer Rearrangement.
Scientific Rationale: This protocol demonstrates "Chirality Transfer" . The chirality of the C-N bond is transferred to a C-O bond with high fidelity. This is superior to direct reduction of the ketone, which often requires expensive chiral boranes.
Reaction Scheme Visualization
Figure 1: The Meisenheimer Rearrangement pathway converting the chiral amine to the chiral alcohol with stereochemical retention.
Detailed Methodology
-
N-Alkylation (Pre-step):
-
To facilitate the rearrangement, the primary amine is first converted to the tertiary amine (N,N-dimethyl-(S)-sulcatamine) using reductive amination with formaldehyde/formic acid (Eschweiler-Clarke).
-
-
Oxidation (Amine Oxide Formation):
-
Dissolve N,N-dimethyl-(S)-sulcatamine (1.0 eq) in DCM at 0°C.
-
Add m-CPBA (1.1 eq) portion-wise. Stir for 2 hours.
-
Checkpoint: Monitor TLC for disappearance of starting amine.
-
-
[2,3]-Sigmatropic Rearrangement:
-
Hydrolysis/Cleavage:
-
Treat the rearranged product with Zinc dust in Acetic Acid (Zn/AcOH) to cleave the N-O bond.
-
Stir at room temperature for 12 hours.
-
-
Isolation:
-
Filter off Zinc. Neutralize filtrate. Extract with Ether.
-
Purify via distillation or chromatography.
-
Outcome:
-
This sequence yields (+)-Sulcatol with high optical purity, proving the utility of the amine as a stable chiral relay.
Protocol 3: Diversity-Oriented Synthesis (Ugi Reaction)
Objective: Utilize (2S)-6-Methyl-5-hepten-2-amine as the amine component in an Ugi 4-Component Reaction (U-4CR) to generate a library of prenylated peptidomimetics.
Workflow
-
Components:
-
Amine: (2S)-6-Methyl-5-hepten-2-amine (1.0 eq).
-
Aldehyde: Benzaldehyde (1.0 eq) (Model substrate).
-
Acid: Boc-Gly-OH (1.0 eq).
-
Isocyanide: tert-Butyl isocyanide (1.0 eq).
-
-
Procedure:
-
Dissolve Amine and Aldehyde in Methanol (0.5 M). Stir for 30 min to form the imine (pre-formation is crucial for yield).
-
Add the Carboxylic Acid and Isocyanide sequentially.
-
Stir at Room Temperature for 24 hours.
-
-
Purification:
-
Evaporate Methanol.
-
Dissolve residue in DCM and wash with citric acid (removes unreacted amine) and NaHCO₃ (removes unreacted acid).
-
Recrystallize or flash chromatography.
-
Application: The resulting scaffold contains the prenyl group, which can be further cyclized (e.g., Ring-Closing Metathesis) to form macrocyclic lactams mimicking bioactive natural products.
References
-
Biocatalytic Synthesis of Chiral Amines
-
Meisenheimer Rearrangement & Sulcatol Synthesis
-
General Properties of Sulcatol/Sulcatone
-
PubChem Compound Summary for CID 20745 (Sulcatol). [Link]
-
-
Transaminase Engineering
-
Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 2010, 329(5989), 305-309. (Foundational reference for the ATA protocol). [Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 3. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
Derivatization of (2S)-6-Methyl-5-hepten-2-amine for gas chromatography
Abstract
The analysis of (2S)-6-Methyl-5-hepten-2-amine (sulcatone amine) by gas chromatography is historically challenged by the analyte's high polarity, which leads to peak tailing, irreversible adsorption, and poor quantification limits. This Application Note details a robust Trifluoroacetylation protocol using Trifluoroacetic Anhydride (TFAA). This method converts the primary amine into a volatile, thermally stable trifluoroacetamide derivative, eliminating hydrogen bonding interactions with the stationary phase. The protocol includes specific safeguards to preserve the C5-C6 double bond and ensure enantiomeric integrity when coupled with chiral stationary phases.
Introduction & Scientific Rationale
The Challenge: Polarity & Reactivity
(2S)-6-Methyl-5-hepten-2-amine possesses two distinct chemical features that complicate gas chromatography:
-
Primary Amine (-NH₂): Capable of strong hydrogen bonding with silanol groups in the GC liner and column, resulting in severe peak tailing and "ghost" peaks.
-
Unsaturation (C=C): The trisubstituted alkene tail is susceptible to oxidation or acid-catalyzed isomerization under harsh derivatization conditions.
The Solution: Acylation via TFAA
We utilize Trifluoroacetic Anhydride (TFAA) to replace the active protons on the amine with a trifluoroacetyl group.
-
Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon of TFAA.
-
Benefit 1 (Chromatography): Drastically reduces polarity, resulting in sharp, symmetrical peaks on non-polar columns (e.g., 5% Phenyl-methylpolysiloxane).
-
Benefit 2 (Detection): The addition of three fluorine atoms increases the ionization cross-section, enhancing sensitivity in Mass Spectrometry (MS) and providing ultra-high sensitivity if using Electron Capture Detection (ECD).
Reaction Scheme:
Experimental Protocol
Reagents & Materials
-
Analyte: (2S)-6-Methyl-5-hepten-2-amine (>98% purity).
-
Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) [Sigma-Aldrich].
-
Catalyst/Scavenger: Anhydrous Pyridine (must be stored over KOH pellets or molecular sieves).
-
Solvent: Ethyl Acetate (GC-MS Grade) or Dichloromethane.
-
Internal Standard: Tridecane or Naphthalene-d8.
Step-by-Step Derivatization Workflow
CRITICAL WARNING: Perform all steps in a fume hood. TFAA is corrosive and moisture-sensitive.
Step 1: Sample Preparation
-
Weigh 10 mg of the amine sample into a 2 mL GC crimp-top vial.
-
Dissolve in 1.0 mL of Ethyl Acetate.
-
Add 10 µL of Internal Standard solution (1 mg/mL).
Step 2: Reaction Setup
-
Add 50 µL of Anhydrous Pyridine.
-
Rationale: Pyridine acts as an acid scavenger, neutralizing the Trifluoroacetic acid (TFA) byproduct. This prevents acid-catalyzed isomerization of the alkene tail.
-
-
Add 100 µL of TFAA dropwise.
-
Cap the vial immediately with a PTFE-lined cap.
Step 3: Incubation
-
Vortex for 30 seconds.
-
Incubate at 60°C for 20 minutes .
-
Note: While amines react quickly at room temperature, mild heating ensures 100% conversion without thermally degrading the alkene.
-
Step 4: Workup (The "Partition" Method) Unlike silylation, acylation byproducts (acid) can damage GC columns. We recommend a wash step.
-
Cool the vial to room temperature.
-
Add 1.0 mL of 5% Sodium Bicarbonate (NaHCO₃) solution.
-
Vortex vigorously for 1 minute (CO₂ gas will evolve; vent if necessary).
-
Allow layers to separate.[1] The derivative is in the top organic layer .
-
Transfer the organic layer to a new vial containing anhydrous Na₂SO₄ (drying agent).
-
Transfer dry supernatant to an autosampler vial for injection.
Visualized Workflows
Figure 1: Derivatization Logic Flow
Caption: Step-by-step workflow for the trifluoroacetylation of sulcatone amine, highlighting the critical acid-scavenging and wash steps.
Instrumental Parameters (GC-MS)
To validate the method, the following parameters are recommended.
| Parameter | Setting | Rationale |
| Instrument | Agilent 7890/5977 (or equiv) | Standard Single Quadrupole MS |
| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase ideal for acylated amines. |
| Inlet Temp | 250°C | High enough to volatilize, low enough to prevent pyrolysis. |
| Injection | Split (10:1) | Prevents column overload; sharpens peaks. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow mode. |
| Oven Program | 60°C (1 min) → 15°C/min → 280°C (3 min) | Slow ramp not required due to derivative volatility. |
| Transfer Line | 280°C | Prevents condensation before MS source. |
| MS Source | EI (70 eV), 230°C | Standard ionization. |
| Scan Range | 40-350 m/z | Captures molecular ion and specific fluorinated fragments. |
Validation & Troubleshooting
Confirming Derivatization Success
In the Mass Spectrum, look for these diagnostic indicators:
-
Molecular Ion (M+): The parent amine (MW ~127) will shift to MW ~223 .
-
Base Peak: Often m/z 69 (CF₃⁺) or m/z 126 (loss of CF₃CO group).
-
Absence of Tailing: The peak should have a symmetry factor between 0.9 and 1.1.
Enantiomeric Verification (The "(2S)" Factor)
The TFAA derivative is achiral . If you inject the (2S) sample on a standard DB-5 column, it will co-elute with the (2R) enantiomer.
-
To Validate Enantiomeric Purity: You must inject the TFA-derivative onto a Chiral GC Column (e.g., Cyclodex-B or Rt-βDEXsa). The bulky trifluoroacetyl group actually enhances chiral recognition on cyclodextrin phases compared to the free amine.
Figure 2: Analytical Decision Matrix
Caption: Decision matrix for selecting column stationary phase based on the need for enantiomeric separation.
References
- Little, J. L. (1999). Derivatization of Amines for Gas Chromatography. Journal of Chromatography A.
-
Agilent Technologies. (2020).[2] Analysis of Primary Amines by GC-MS. Agilent Application Notes. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (2S)-6-Methyl-5-hepten-2-amine
Welcome to the technical support center for the synthesis of (2S)-6-Methyl-5-hepten-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and enantioselectivity of your synthesis. This document offers field-proven insights and scientifically-grounded solutions to common challenges encountered during this stereoselective synthesis.
I. Introduction to the Synthesis of (2S)-6-Methyl-5-hepten-2-amine
(2S)-6-Methyl-5-hepten-2-amine is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its stereoselective synthesis is crucial for ensuring the desired pharmacological activity and minimizing off-target effects. The most common and efficient pathway to this chiral amine involves the asymmetric reductive amination of the prochiral ketone, 6-methyl-5-hepten-2-one. This guide will focus on troubleshooting and optimizing this key transformation.
II. Synthetic Pathway Overview
The primary synthetic route involves two main stages: the synthesis of the precursor ketone, 6-methyl-5-hepten-2-one, followed by its asymmetric conversion to the target chiral amine, (2S)-6-Methyl-5-hepten-2-amine.
Figure 1: General synthetic workflow for (2S)-6-Methyl-5-hepten-2-amine.
III. Troubleshooting Guide: Asymmetric Amination of 6-Methyl-5-hepten-2-one
This section addresses specific issues that may arise during the crucial asymmetric amination step.
Q1: My reaction shows low enantiomeric excess (ee). What are the potential causes and how can I improve it?
A1: Low enantiomeric excess is a common challenge in asymmetric synthesis. The underlying causes depend on the chosen method.
For Biocatalytic Methods (Imine Reductases/Reductive Aminases):
-
Sub-optimal Enzyme Choice: Not all imine reductases (IREDs) or reductive aminases (RedAms) are suitable for every substrate. Aliphatic ketones like 6-methyl-5-hepten-2-one can be challenging substrates.
-
Solution: Screen a panel of diverse IREDs to identify an enzyme with high stereoselectivity for your substrate. Several commercial kits are available for this purpose.
-
-
Incorrect Reaction Conditions: pH, temperature, and co-solvent can significantly impact enzyme stereoselectivity.
-
Solution: Perform a systematic optimization of reaction parameters. For many IREDs, a slightly alkaline pH (8.0-9.0) is optimal. Temperature can also be varied (e.g., 25-40 °C) to find the best balance between activity and selectivity.
-
-
Low Imine Concentration: The enzymatic reduction of the imine intermediate is the enantioselective step. If the equilibrium of imine formation from the ketone and amine is unfavorable, non-enzymatic reduction of the ketone can occur, leading to a racemic alcohol byproduct and lowering the ee of the amine.
-
Solution: Increase the concentration of the amine donor (e.g., ammonia or a primary amine) to shift the equilibrium towards imine formation. However, be aware that high concentrations of some amines can inhibit the enzyme.
-
-
Cofactor Regeneration Issues: Inefficient regeneration of the NADPH cofactor can lead to a low reaction rate and potentially affect enantioselectivity.
-
Solution: Ensure your cofactor regeneration system (e.g., glucose dehydrogenase/glucose) is active and not inhibited by any reaction components.
-
For Chemical Catalysis (Asymmetric Reductive Amination):
-
Inappropriate Catalyst/Ligand Combination: The choice of the chiral ligand and metal precursor is critical for achieving high enantioselectivity.
-
Solution: Screen different chiral phosphine or diamine ligands with suitable metal precursors (e.g., Iridium, Rhodium, Ruthenium). The electronic and steric properties of the ligand must be well-matched to the substrate.
-
-
Presence of Impurities: Water and oxygen can deactivate many organometallic catalysts. Impurities in the substrate or solvent can also poison the catalyst.
-
Solution: Use anhydrous, degassed solvents and purify the 6-methyl-5-hepten-2-one precursor before the reaction. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Sub-optimal Reaction Conditions: Temperature, pressure (of H₂), and the presence of additives can influence the enantioselectivity.
-
Solution: Optimize the reaction temperature and hydrogen pressure. Lower temperatures often lead to higher enantioselectivity, albeit at the cost of a slower reaction rate. The addition of acidic or basic additives can also modulate the catalytic activity and selectivity.
-
Q2: The yield of my amination reaction is low. How can I improve it?
A2: Low yields can stem from several factors, from incomplete conversion to product degradation.
For Biocatalytic Methods:
-
Enzyme Inhibition: The substrate (6-methyl-5-hepten-2-one) or the product ((2S)-6-Methyl-5-hepten-2-amine) can inhibit the enzyme at higher concentrations.
-
Solution: Implement a fed-batch strategy for the substrate to maintain a low, non-inhibitory concentration in the reaction medium[1]. Product removal using techniques like in-situ product removal (ISPR) can also be beneficial.
-
-
Poor Cofactor Regeneration: As mentioned, inefficient NADPH regeneration will stall the reaction.
-
Solution: Increase the concentration of the regeneration system components or consider using a more robust regeneration enzyme.
-
-
Enzyme Instability: The enzyme may not be stable under the chosen reaction conditions for the required duration.
-
Solution: Immobilize the enzyme on a solid support to enhance its stability and allow for easier reuse. Also, optimize pH and temperature to prolong the enzyme's active lifetime.
-
For Chemical Catalysis:
-
Catalyst Deactivation: The amine product can coordinate to the metal center of the catalyst, leading to deactivation[2].
-
Solution: Increase the catalyst loading, although this is not always economically viable. Alternatively, screen for catalysts that are more resistant to product inhibition.
-
-
Side Reactions: The C=C double bond in 6-methyl-5-hepten-2-one can be susceptible to reduction under certain catalytic conditions, leading to the formation of the saturated ketone or amine.
-
Solution: Choose a catalyst system that is chemoselective for the reduction of the imine over the alkene. For example, some iridium-based catalysts are known for their high chemoselectivity in the reductive amination of unsaturated ketones.
-
-
Incomplete Imine Formation: The equilibrium between the ketone and the imine might lie far to the left.
-
Solution: Use a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards imine formation[2].
-
| Parameter | Biocatalytic Approach (IRED) | Chemical Catalysis Approach |
| Catalyst | Imine Reductase (IRED) or Reductive Aminase (RedAm) | Chiral Metal Complex (e.g., Ir, Rh, Ru with chiral ligands) |
| Typical Temperature | 25-40 °C | -20 to 80 °C |
| pH/Additives | Buffered solution (pH 7.0-9.0) | Acidic or basic additives may be required |
| Pressure | Atmospheric | 1-100 bar H₂ |
| Common Solvents | Aqueous buffer, often with co-solvents (e.g., DMSO, isopropanol) | Anhydrous organic solvents (e.g., THF, Toluene, Dichloromethane) |
| Key for High ee | Enzyme selection, pH, temperature | Ligand design, catalyst purity, inert atmosphere |
Table 1: General Comparison of Reaction Conditions for Asymmetric Amination.
IV. Frequently Asked Questions (FAQs)
Q1: What are the most promising methods for the asymmetric synthesis of (2S)-6-Methyl-5-hepten-2-amine?
A1: Both biocatalytic and chemical catalysis methods show promise.
-
Imine Reductases (IREDs)/Reductive Aminases (RedAms): These enzymes offer high enantioselectivity and operate under mild, aqueous conditions, making them an environmentally friendly option. The main challenge is finding an enzyme with good activity and selectivity for the specific substrate. Protein engineering can be used to improve the performance of these enzymes[3].
-
Transaminases (TAs): Transaminases can be used in a kinetic resolution of a racemic mixture of 6-methyl-5-hepten-2-amine or in an asymmetric synthesis from the ketone. For asymmetric synthesis, an amine donor is required, and the reaction equilibrium must be shifted towards the product.
-
Asymmetric Reductive Amination with Chemical Catalysts: Transition metal catalysts with chiral ligands can achieve high enantioselectivities. This method is often more versatile in terms of reaction conditions and scalability, but the catalysts can be expensive and sensitive to impurities.
Q2: How can I monitor the progress and determine the enantiomeric excess of my reaction?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.
-
Method: You will need a chiral stationary phase (CSP) that can resolve the enantiomers of 6-methyl-5-hepten-2-amine. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are often effective for separating chiral amines. The amine may need to be derivatized (e.g., with a benzoyl or dansyl group) to improve its chromatographic behavior and detectability.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol.
-
Detection: UV detection is commonly used, especially if the amine is derivatized with a UV-active group.
Q3: What are the common impurities I should look out for in my final product?
A3: Besides the undesired (R)-enantiomer, other potential impurities include:
-
Unreacted 6-methyl-5-hepten-2-one: Can be detected by GC-MS or HPLC.
-
6-Methyl-5-hepten-2-ol: Formed from the non-enantioselective reduction of the ketone.
-
6-Methyl-heptan-2-amine: Resulting from the reduction of the C=C double bond.
-
Byproducts from the amine source: For example, if ammonia is used, over-alkylation can lead to secondary amines.
Q4: I have a racemic mixture of 6-methyl-5-hepten-2-amine. How can I resolve it to obtain the (2S)-enantiomer?
A4: Diastereomeric salt resolution is a classical and effective method for resolving racemic amines on a larger scale.
-
Principle: The racemic amine is reacted with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid) to form a mixture of two diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization[1][4][5].
-
Procedure:
-
Dissolve the racemic amine and the chiral resolving agent in a suitable solvent.
-
Allow the less soluble diastereomeric salt to crystallize.
-
Separate the crystals by filtration.
-
Liberate the free amine from the diastereomeric salt by treatment with a base.
-
Extract the desired enantiomer of the amine.
-
-
Optimization: The choice of resolving agent and solvent is crucial and often requires screening to find the optimal conditions for selective crystallization.
Figure 2: Workflow for Diastereomeric Salt Resolution.
V. Experimental Protocols
Protocol 1: General Procedure for Biocatalytic Asymmetric Reductive Amination using an Imine Reductase (IRED)
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 8.0).
-
Cofactor and Regeneration System: Add NADP⁺ (e.g., 1 mM), glucose (e.g., 1.1 equivalents relative to the ketone), and a glucose dehydrogenase (GDH) for cofactor regeneration.
-
Enzyme Addition: Add the lyophilized powder or a solution of the selected IRED.
-
Amine Source: Add the amine source (e.g., ammonium chloride or an aqueous solution of ammonia). The concentration may need to be optimized (e.g., 1-5 M).
-
Substrate Addition: Start the reaction by adding 6-methyl-5-hepten-2-one. To avoid substrate inhibition, a fed-batch approach is recommended, maintaining the ketone concentration at a low level (e.g., 10-50 mM).
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC for ketone consumption and amine formation.
-
Work-up and Purification: Once the reaction is complete, acidify the mixture to protonate the amine. Extract with an organic solvent to remove unreacted ketone and other non-basic impurities. Then, basify the aqueous layer and extract the product amine with an organic solvent. The solvent is then removed under reduced pressure.
-
Chiral Analysis: Determine the enantiomeric excess of the purified amine using chiral HPLC.
VI. References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: Overcoming Challenges in the Chiral Separation of 6-Methyl-5-hepten-2-amine
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the chiral separation of 6-methyl-5-hepten-2-amine (Stremptamine). This resource is designed for researchers, chromatographers, and process chemists who are navigating the complexities of resolving this aliphatic amine. As an important chiral building block, obtaining high enantiomeric purity is often critical for its application in pharmaceutical and fine chemical synthesis. This guide provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the fundamental principles behind successful enantioseparation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions you might have before beginning or while optimizing your separation strategy.
Q1: What are the primary methods for the chiral separation of 6-methyl-5-hepten-2-amine?
A1: The resolution of 6-methyl-5-hepten-2-amine, a relatively small and flexible aliphatic amine, can be approached through several established techniques. The choice depends on the scale of the separation, required purity, and available equipment. The main strategies are:
-
Direct Chromatography: This involves using a chiral stationary phase (CSP) that can directly distinguish between the two enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common platforms. SFC is often preferred for its speed and reduced solvent consumption.
-
Indirect Chromatography: This method involves derivatizing the amine with a chiral reagent to form diastereomers, which can then be separated on a standard (achiral) column, typically by Gas Chromatography (GC) or HPLC.
-
Diastereomeric Salt Formation: For larger-scale separations, this classical method is often the most cost-effective. It involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which are then separated based on differences in solubility through fractional crystallization.
-
Enzymatic Resolution: This technique uses an enzyme (e.g., a lipase) to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. This is known as a kinetic resolution.
Q2: Is derivatization necessary for analyzing 6-methyl-5-hepten-2-amine on a chiral column?
A2: Not always, but it is often highly beneficial, especially for GC analysis and sometimes for HPLC. 6-methyl-5-hepten-2-amine is a primary amine that can exhibit poor peak shape due to strong interactions with active sites (e.g., silanols) on the column packing material, leading to tailing.
-
For GC: Derivatization is almost always required to improve volatility and thermal stability. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or chiral reagents like Mosher's acid chloride to form diastereomers.
-
For HPLC/SFC: While direct separation is possible, derivatization with a UV-active or fluorescent tag (e.g., using reagents like 1,8-naphthalic anhydride) can significantly improve detection limits, as the native amine lacks a strong chromophore. This derivatization can also introduce additional interaction sites (like π-systems or hydrogen-bonding groups), which may enhance chiral recognition on certain CSPs.
Q3: How do I select the right Chiral Stationary Phase (CSP) for direct HPLC or SFC separation?
A3: CSP selection is a screening process, as predicting the best phase is notoriously difficult. However, for a flexible aliphatic amine like 6-methyl-5-hepten-2-amine, a good starting point is to screen a set of polysaccharide-based columns (e.g., coated or immobilized cellulose and amylose derivatives). These phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities. A crown ether-based CSP can also be highly effective for primary amines. A typical screening strategy would include columns with selectors like cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate).
Q4: When is diastereomeric salt formation a better choice than chromatography?
A4: Diastereomeric salt formation is primarily advantageous for large-scale (multi-gram to kilogram) purifications. While chromatography is excellent for analytical and small-scale preparative work, its cost, solvent consumption, and throughput become prohibitive at larger scales. If your target molecule contains a basic amine "handle," as 6-methyl-5-hepten-2-amine does, and you can identify a suitable chiral acid resolving agent and solvent system, crystallization is often the most economical and scalable method.
Section 2: Troubleshooting Guides
This section is formatted to address specific experimental problems you may encounter.
Challenge Area 1: Chiral HPLC / SFC Chromatography
Q: I am seeing no separation or very poor resolution (Rs < 1.0) of my enantiomers. What are my next steps?
A: This is a common starting point in method development. The key is to systematically alter the parameters that influence chiral recognition.
-
Step 1: Re-evaluate Your Mobile Phase. The mobile phase composition is critical. In normal phase (Hexane/Alcohol), simply changing the alcohol (e.g., from isopropanol to ethanol) or its percentage can dramatically alter selectivity. For SFC, adjusting the co-solvent (e.g., methanol, ethanol) percentage and any additives is the first step.
-
Step 2: Introduce an Additive. For basic analytes like your amine, peak shape and resolution can be poor due to interactions with the silica support. Add a small amount of a competing base to the mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA). This blocks active sites on the stationary phase, often improving peak shape and sometimes revealing a separation that was previously obscured by tailing.
-
Step 3: Screen Different CSPs. If mobile phase optimization fails, the chosen CSP may not be suitable. A systematic screening approach using columns with different chiral selectors (e.g., polysaccharide, crown ether) is the most effective strategy.
-
Step 4: Consider Derivatization. If direct methods fail, derivatizing the amine with a reagent that introduces rigid, bulky, or interactive groups (e.g., benzoyl chloride) can lock the conformation and provide additional sites for interaction with the CSP, often leading to successful separation.
Q: My peaks are showing significant tailing, even with a mobile phase additive. How can I improve the peak shape?
A: Severe peak tailing for amines is a classic problem, usually caused by strong, non-specific interactions.
-
Verify Additive Concentration and Type: Ensure your additive concentration is sufficient (typically 0.1-0.2%). Sometimes, a different additive is more effective. If you are using DEA, try TEA or even butylamine.
-
Use an Immobilized Polysaccharide Column: Coated polysaccharide CSPs can be sensitive to certain solvents and additives. Immobilized versions are more robust and can tolerate a wider range of solvents, which might be necessary to achieve good peak shape.
-
Lower the Sample Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample to see if the peak shape improves. If it does, you are likely exceeding the column's sample capacity.
-
Consider an Alternative Technique: If tailing remains an issue in HPLC/SFC, switching to indirect analysis by GC after derivatization can be a robust alternative, as wall interactions in modern capillary GC columns are often less problematic.
Challenge Area 2: Diastereomeric Salt Resolution
Q: I've formed a diastereomeric salt, but I'm getting low yield and/or low enantiomeric excess (ee) after crystallization. What should I do?
A: The success of this technique hinges on the significant solubility difference between the two diastereomeric salts in a specific solvent.
-
Systematically Screen Solvents: This is the most critical parameter. The ideal solvent will dissolve both diastereomers at an elevated temperature but will allow only one to crystallize upon cooling. Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and their mixtures with water).
-
Optimize the Stoichiometry: The molar ratio of the chiral resolving agent to your racemic amine can have a profound effect. While a 1:1 ratio is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to higher purity in the crystallized salt.
-
Control the Cooling Rate: Rapid cooling often traps impurities and the undesired diastereomer, leading to low ee. A slow, controlled cooling profile is essential for selective crystallization. Try letting the heated solution cool slowly to room temperature and then further cooling it in a refrigerator.
-
Beware of Double Salt Formation: In some cases, the two diastereomeric salts can co-crystallize to form a "double salt," which has a 1:1 ratio of the two diastereomers, making separation impossible. If you consistently get a racemic solid back, this may be the cause. The solution is to screen different resolving agents or solvent systems.
Challenge Area 3: Enzymatic Resolution
Q: My lipase-catalyzed resolution is slow and gives a poor final ee. How can I improve it?
A: Enzymatic resolutions are sensitive to reaction conditions, and optimization is key to achieving the desired outcome.
-
Solvent Choice is Crucial: The organic solvent used can dramatically impact enzyme activity and enantioselectivity. Non-polar solvents like methyl tert-butyl ether (MTBE) or hexane are often good starting points. Avoid highly polar solvents that can strip essential water from the enzyme.
-
Screen Different Acyl Donors: The enzyme's selectivity depends on how well each enantiomer and the acyl donor fit into the active site. Try different activated esters as acyl donors, such as ethyl acetate, isopropyl acetate, or ethyl methoxyacetate.
-
Optimize Temperature: Enzyme activity is temperature-dependent. A common starting point is 40-50 °C. Lower temperatures may increase selectivity but decrease the reaction rate, while higher temperatures can lead to enzyme denaturation.
-
Monitor the Reaction Over Time: A kinetic resolution relies on stopping the reaction at the optimal point (ideally close to 50% conversion). Take aliquots at regular intervals and analyze the ee of both the unreacted amine and the acylated product to determine the optimal reaction time.
Section 3: Key Experimental Protocols & Data
Workflow 1: A General Strategy for Chiral Method Development
This diagram outlines a logical workflow for tackling a new chiral separation challenge.
Caption: A decision workflow for chiral method development.
Table 1: Recommended Starting Conditions for Screening
| Technique | Column/Reagent Type | Mobile Phase / Solvent | Key Parameters to Vary |
| Chiral SFC | Immobilized Polysaccharide (e.g., Amylose or Cellulose-based CSP) | CO₂ with Methanol or Ethanol as co-solvent (5-40% gradient) | Co-solvent type and percentage, additive (0.1% DEA) |
| Chiral HPLC | Polysaccharide or Crown Ether CSP | Normal Phase: Hexane/Isopropanol (90/10) Polar Organic: Acetonitrile/Methanol | Solvent ratio, alcohol modifier, additive (0.1% DEA/TEA) |
| Indirect GC | Achiral Column (e.g., DB-5) after derivatization | N/A | Derivatizing agent (e.g., TFAA, Mosher's chloride), GC temperature program |
| Diastereomeric Salt Resolution | Chiral Acid (e.g., Tartaric acid derivatives, Mandelic acid) | Alcohols (MeOH, EtOH, IPA), Acetonitrile, Ethyl Acetate | Solvent system, resolving agent stoichiometry, temperature |
| Enzymatic Resolution | Lipase (e.g., CAL-B) | MTBE, Toluene, Hexane | Acyl donor (e.g., Ethyl acetate), Temperature (30-50°C) |
Protocol 1: Step-by-Step Guide for Diastereomeric Salt Resolution Screening
This protocol outlines a small-scale screening process to identify a promising resolving agent and solvent system.
-
Preparation: In separate small vials, dissolve a known amount of racemic 6-methyl-5-hepten-2-amine (e.g., 100 mg) in a minimal amount of 4-5 different candidate solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate).
-
Resolving Agent Addition: Prepare solutions of your chiral resolving acid (e.g., (+)-Tartaric acid) in the same solvents. Add 0.5 to 1.0 molar equivalents of the acid solution to each vial containing the amine.
-
Induce Crystallization: Observe the vials. If no precipitate forms immediately, cap the vials, warm them gently (to ~50°C) to ensure complete dissolution, and then allow them to cool slowly to room temperature. If still no solid forms, try scratching the inside of the vial with a glass rod or storing it at a lower temperature (4°C) overnight.
-
Isolation and Analysis: If a precipitate forms, isolate the crystals by filtration. Wash them with a small amount of the cold solvent and dry them.
-
Liberate the Amine: Dissolve the crystalline salt in water and add a base (e.g., 1M NaOH) to deprotonate the amine, making it soluble in an organic solvent.
-
Determine Enantiomeric Excess (ee): Extract the free amine with a solvent like dichloromethane, dry the organic layer, and carefully remove the solvent. Analyze the ee of the recovered amine using a previously developed chiral GC or HPLC method. A successful result is one that shows significant enrichment of one enantiomer.
Workflow 2: Troubleshooting Poor HPLC/SFC Resolution
This diagram provides a logical path for troubleshooting when your initial chromatographic attempts yield poor results.
Caption: A decision tree for troubleshooting poor chiral resolution.
References
-
Al-Qassimi, M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations. Available at: [Link]
-
Hartwig, J. F., et al. (2014). Enantioselective Intermolecular Addition of Aliphatic Amines to Acyclic Dienes with a Pd–PHOX Catalyst. Journal of the American Chemical Society. Available at: [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. Available at: [Link]
-
Schurig, V. (1997). Chiral Separation Principles. Journal of Chromatography A. Available at: [Link]
-
Magdalena, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Available at: [Link]
-
Costa, A. R., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron. Available at: [Link]
-
Hartwig, J. F., et al. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews. Available at: [Link]
-
PubChem. 6-Methyl-5-hepten-2-one. Available at: [Link]
-
Roberts, J.D., & Caserio, M.C. (2019). Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
Pályi, G., et al. (2021). A bug in enantiomer separation: double salt formation – diastereomeric and double salt structures of 1-cyclohexylethylammonium 2- and 4-chloromandelate. RSC Advances. Available at: [Link]
-
Pirkle, W. H., & Däppen, R. (1987). Sensitive enantiomeric separation of aliphatic and aromatic amines using aromatic anhydrides as nonchiral derivatizing agents. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Carrea, G., & Riva, S. (2003). Enzymic resolution of racemic amines: crucial role of the solvent. Tetrahedron: Asymmetry. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
-
Compendium of Chiral Applications. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]
-
Măruţoiu, C. (2012). Derivatization Methods in GC and GC/MS. Gas Chromatography - Biochemicals, Narcotics and Essential Oils. Available at: [Link]
-
Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Chromatography Today. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Available at: [Link]
- Google Patents. (1975). Preparation of 6-methyl-5-hepten-2-one.
-
Kasche, V., & Galunsky, B. (2001). Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. Biotechnology Letters. Available at: [Link]
-
ResearchGate. (2009). Scheme 3 Enzymatic resolution of racemic amines 4a–i. Available at: [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
-
Regalado, E. L. (2016). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Encyclopedia of Analytical Chemistry. Available at: [Link]
-
De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]
-
LibreTexts Chemistry. (2023). Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
-
Welch, C. J., et al. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A. Available at: [Link]
-
European Chemicals Bureau. (2003). 6-Methylhept-5-en-2-one CAS N°: 110-93-0. Available at: [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Available at: [Link]
-
Bisogno, F. R., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Organic & Biomolecular Chemistry. Available at: [Link]
-
Šimek, P., et al. (2020). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. Available at: [Link]
-
ResearchGate. 26 questions with answers in CHIRAL HPLC. Available at: [Link]
-
PubChem. 6-Methylhept-5-en-2-amine, (+-)-. Available at: [Link]
- Schalk, F., et al. (2022).
Side reactions in the synthesis of (2S)-6-Methyl-5-hepten-2-amine and their prevention
Technical Support Center: Synthesis of (2S)-6-Methyl-5-hepten-2-amine
Welcome to the technical support guide for the synthesis of (2S)-6-Methyl-5-hepten-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chiral amine. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthetic routes for purity, yield, and stereochemical integrity.
The synthesis of a specific enantiomer like (2S)-6-Methyl-5-hepten-2-amine, a valuable building block, requires precise control over reaction conditions. The most prevalent route involves the conversion of the prochiral ketone, 6-methyl-5-hepten-2-one, to the target amine. This is typically achieved through asymmetric reductive amination or a resolution of the racemic amine. Each approach presents a unique set of challenges, from byproduct formation to loss of stereochemical control. This guide addresses these issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
This section directly addresses the most common issues reported by researchers in the field. Each answer provides a mechanistic explanation for the problem and offers validated strategies for prevention and optimization.
Q1: My reaction yields a significant amount of a secondary amine byproduct, bis(6-methyl-5-hepten-2-yl)amine. What is causing this over-alkylation and how can I prevent it?
A1: This is a classic case of over-alkylation, a common side reaction in reductive amination.[1][2] It occurs when the desired primary amine product, (2S)-6-Methyl-5-hepten-2-amine, acts as a nucleophile and reacts with another molecule of the starting ketone, 6-methyl-5-hepten-2-one. This forms a secondary iminium ion, which is then reduced to the undesired secondary amine. The newly formed primary amine can sometimes be more nucleophilic than the ammonia source, leading to this competitive reaction.
Root Cause Analysis & Prevention Strategies:
-
Reagent Stoichiometry and Choice of Amine Source: Using a large excess of the ammonia source can statistically favor the formation of the primary amine. When using ammonia, it should be introduced in a form that ensures high concentration, such as ammonium acetate or a saturated solution of ammonia in an alcohol.[3]
-
Choice of Reducing Agent: The selection of the reducing agent is critical. Strong, highly reactive hydrides like lithium aluminum hydride (LiAlH₄) or even sodium borohydride (NaBH₄) can aggressively reduce any imine as it forms, but they can also reduce the starting ketone to an alcohol, creating another impurity.[1]
-
Preferred Reagents: Milder and more selective reducing agents are highly recommended. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice.[1][4] It is particularly effective at reducing protonated imines (iminium ions) much faster than ketones, allowing the primary imine to form and be reduced before the product amine can react again.[3][5] Sodium cyanoborohydride (NaBH₃CN) is also effective, especially under mildly acidic conditions (pH ~4-5) that favor iminium ion formation, though concerns about cyanide toxicity exist.[1]
-
-
Reaction Conditions:
-
Stepwise Procedure: Instead of a one-pot reaction, consider a two-step approach. First, form the imine from the ketone and ammonia source, often with removal of water using a Dean-Stark trap or molecular sieves. Once imine formation is complete (monitored by GC or TLC), the reducing agent is added. This minimizes the simultaneous presence of the ketone, amine product, and reducing agent.[6]
-
Controlled Addition: In a one-pot procedure, slowly adding the reducing agent to the mixture of the ketone and amine source can help maintain a low concentration of the hydride, favoring the reduction of the more reactive iminium species.
-
Q2: My final product is contaminated with 6-methyl-5-hepten-2-ol. Why is the starting ketone being reduced?
A2: The formation of 6-methyl-5-hepten-2-ol indicates that the reducing agent is reacting directly with the carbonyl group of the starting ketone, 6-methyl-5-hepten-2-one, before amination occurs.[7] This side reaction competes with the desired imine formation and subsequent reduction.
Root Cause Analysis & Prevention Strategies:
-
Reducing Agent Reactivity: As mentioned in Q1, a highly reactive reducing agent like NaBH₄ will readily reduce ketones, especially under neutral or slightly basic conditions. The rate of ketone reduction can be competitive with the rate of imine formation.
-
pH Control: Imine/iminium ion formation is catalyzed by acid, but the hydride reducing agent's stability and reactivity are also pH-dependent.
-
The STAB Advantage: Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal for preventing this side reaction because it is less basic and more sterically hindered than NaBH₄. It shows excellent selectivity for the iminium ion over the ketone, even when all components are mixed together.[4] The reaction is often run with a stoichiometric amount of acetic acid, which acts as a catalyst for imine formation without excessively accelerating ketone reduction.[3]
-
-
Reaction Order: If you must use a less selective reagent like NaBH₄, a stepwise protocol is essential. Ensure imine formation is complete before introducing the borohydride.
Q3: I'm performing an asymmetric synthesis using a chiral auxiliary, but the enantiomeric excess (ee) of my (2S)-amine is low. What factors could be causing poor stereocontrol or racemization?
A3: Achieving high enantiomeric excess is a primary challenge in synthesizing a single enantiomer. Low ee can result from poor facial selectivity during the reduction step or from racemization of the product or intermediates.
Root Cause Analysis & Prevention Strategies:
-
Ineffective Chiral Auxiliary: The choice of chiral auxiliary is paramount. The Ellman auxiliary, (R)- or (S)-tert-butanesulfinamide, is a highly reliable and extensively used reagent for the asymmetric synthesis of a wide variety of amines.[8][9] Condensation of 6-methyl-5-hepten-2-one with (S)-tert-butanesulfinamide forms an N-sulfinyl imine intermediate. The bulky tert-butylsulfinyl group effectively shields one face of the C=N bond, directing the hydride attack to the opposite face, leading to high diastereoselectivity in the reduction step. Subsequent acidic cleavage of the sulfinamide group yields the desired amine with high ee.[9]
-
Racemization Conditions: Chiral amines can racemize under harsh conditions.
-
pH and Temperature: Both strongly acidic or basic conditions, especially at elevated temperatures, can promote racemization. During the removal of the chiral auxiliary (e.g., acid hydrolysis of the sulfinamide), use the mildest conditions possible (e.g., HCl in an alcohol solvent at room temperature or 0°C) and minimize the reaction time.
-
Metal Catalysts: Some purification methods or subsequent reaction steps involving certain transition metals could potentially lead to racemization.[10][11]
-
-
Incomplete Resolution: If you are resolving a racemic mixture of 6-methyl-5-hepten-2-amine, low ee indicates that the separation of the diastereomeric salts was incomplete.
-
Choice of Resolving Agent: Use a high-purity chiral acid like tartaric acid or a derivative.
-
Crystallization Technique: The crystallization process is critical. Ensure slow cooling to allow for the formation of well-defined crystals of one diastereomer. The solvent system must be carefully optimized to maximize the solubility difference between the two diastereomeric salts. It may require multiple recrystallization cycles to achieve >99% ee.[12]
-
Q4: My NMR and GC-MS data show an isomeric impurity. I suspect the double bond has migrated from the 5- to the 6-position. How can this be avoided?
A4: The migration of the double bond from the 5-position (6-methyl-5-hepten-2-one) to the 6-position (6-methyl-6-hepten-2-one) or other isomers can occur under certain conditions, leading to impurities that are difficult to separate.[13]
Root Cause Analysis & Prevention Strategies:
-
Acid or Base Catalysis: Isomerization of the double bond can be catalyzed by the presence of strong acids or bases, particularly at elevated temperatures. The reaction mechanism often involves protonation/deprotonation sequences that allow the double bond to shift to a more thermodynamically stable position.
-
Prevention:
-
Control pH: Avoid using overly strong acids or bases during the reaction or workup. Use buffered systems or mild reagents where possible.
-
Moderate Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating during workup and distillation.
-
Starting Material Purity: Ensure the starting ketone, 6-methyl-5-hepten-2-one, is free from isomeric impurities, as these will carry through to the final product.[13]
-
Visualized Reaction Pathways & Troubleshooting
Key Reaction Pathways
The following diagram illustrates the desired synthetic route to the primary amine versus the two most common side reactions: over-alkylation and ketone reduction.
Caption: A logical troubleshooting workflow.
Quantitative Data Summary
The choice of reducing agent has a profound impact on the outcome of the reductive amination. The following table provides a comparative overview based on typical observations in the field.
| Reducing Agent | Typical Solvent(s) | Key Advantages | Common Side Reactions | Selectivity (Imine vs. Ketone) |
| NaBH(OAc)₃ (STAB) | DCE, THF, CH₂Cl₂ | High selectivity, mild, non-toxic byproducts, effective in one-pot synthesis. [1][4] | Minimal | High |
| NaBH₃CN | MeOH, EtOH | Selective for iminium ions at acidic pH. [1] | Potential for ketone reduction if pH is not controlled; toxic cyanide byproduct. | Moderate to High (pH dependent) |
| NaBH₄ | MeOH, EtOH | Inexpensive, readily available. | Significant ketone reduction to alcohol; potential for over-alkylation. [1] | Low |
| H₂ / Catalyst (e.g., Pd/C) | MeOH, EtOH | "Green" (no hydride waste), effective. | Can reduce the C=C double bond in the substrate; requires specialized pressure equipment. | High (for C=N) |
Experimental Protocols
The following protocols are provided as a starting point. Researchers should always perform their own risk assessments and optimization studies.
Protocol 1: Asymmetric Reductive Amination using tert-Butanesulfinamide
This protocol is adapted from the well-established Ellman method for asymmetric amine synthesis. [8][9]
-
Sulfinyl Imine Formation:
-
To a solution of 6-methyl-5-hepten-2-one (1.0 equiv) and (S)-(-)-2-methyl-2-propanesulfinamide (1.05 equiv) in anhydrous THF (approx. 0.5 M), add Ti(OEt)₄ (2.0 equiv) dropwise.
-
Heat the mixture to 65°C and stir for 12-24 hours. Monitor the reaction for the disappearance of the ketone by TLC or GC.
-
Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of celite, washing with ethyl acetate.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-sulfinyl imine. This is often used in the next step without further purification.
-
-
Diastereoselective Reduction:
-
Dissolve the crude N-sulfinyl imine in anhydrous THF (approx. 0.2 M) and cool the solution to -40°C in an acetonitrile/dry ice bath.
-
Add NaBH₄ (3.0 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -40°C for 4-6 hours. Monitor by TLC for the consumption of the imine.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude sulfinamide product.
-
-
Deprotection:
-
Dissolve the crude sulfinamide in methanol (approx. 0.5 M).
-
Add HCl (4.0 equiv, e.g., as a 4M solution in 1,4-dioxane) dropwise at 0°C.
-
Stir at room temperature for 1-2 hours until cleavage is complete (monitored by TLC).
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and wash with ether to remove the sulfinamide byproduct.
-
Basify the aqueous layer to pH >11 with cold 2M NaOH and extract the free amine with ether or CH₂Cl₂ (3x).
-
Dry the combined organic layers over Na₂SO₄, filter, and carefully concentrate to yield (2S)-6-Methyl-5-hepten-2-amine. Assess purity and ee by chiral GC or HPLC.
-
References
- Google Patents. (1975).
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
WebMD. (n.d.). DIMETHYLHEXYLAMINE (DMHA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
-
Chegg.com. (2023). Solved The 6-methyl-5-hepten-2-one will be reduced to the. [Link]
-
ResearchGate. (n.d.). 6-Methyl-5-hepten-2-one (6-MHO): (a) concentration versus decrease of...[Link]
-
EMA. (2020). Lessons learnt from presence of N-nitrosamine impurities in sartan medicines. [Link]
-
YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. [Link]
-
Asian Publication Corporation. (2023). Nitrosamine Impurities. [Link]
-
PubChem. (n.d.). 6-Methyl-5-hepten-2-one. [Link]
-
OECD SIDS. (2003). 6-Methylhept-5-en-2-one CAS N°: 110-93-0. [Link]
-
Myers, J.W. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]
-
PMC. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]
-
Flavor Extract Manufacturers Association (FEMA). (n.d.). 6-METHYL-5-HEPTEN-2-ONE. [Link]
-
Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. [Link]
-
ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. [Link]
-
YouTube. (2020). reductive amination & secondary amine synthesis. [Link]
-
University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]
-
Digital CSIC. (2021). Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. [Link]
- Google Patents. (2002).
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]
-
ResearchGate. (2022). The asymmetric synthesis of chiral secondary amines via hemiaminal and...[Link]
-
ACS Publications. (2009). Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl3/Et3SiH System. [Link]
- Google Patents. (2000). EP1036189A1 - Resolution of chiral amines.
-
ACS Publications. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. [Link]
-
MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Link]
-
Chemistry Stack Exchange. (2019). reductive amination in case of secondary amines. [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Organic Syntheses. (2013). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl) Imines. [Link]
-
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
Elsevier. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Solved The 6-methyl-5-hepten-2-one will be reduced to the | Chegg.com [chegg.com]
- 8. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. EP0873299A1 - Racemisation of amines - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Purification techniques for removing the (2R) enantiomer from (2S)-6-Methyl-5-hepten-2-amine
Introduction
Welcome to the technical support center for the purification of (2S)-6-Methyl-5-hepten-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral amine. The separation of enantiomers, a process known as chiral resolution, is a critical step in the synthesis of optically active compounds, particularly in the pharmaceutical industry where the physiological activity of a drug is often specific to a single enantiomer.[1] This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to assist you in overcoming the challenges associated with removing the unwanted (2R) enantiomer from your desired (2S)-6-Methyl-5-hepten-2-amine.
(2S)-6-Methyl-5-hepten-2-amine is a valuable chiral building block. Its precursor, 6-methyl-5-hepten-2-one, is a key intermediate in the synthesis of various fine chemicals, including vitamins and aroma compounds.[2][3] The successful isolation of the (2S)-enantiomer in high purity is paramount for its application in stereoselective synthesis.
This guide will explore the most common and effective techniques for the chiral resolution of amines:
-
Diastereomeric Salt Crystallization: A classical and widely used method for resolving racemates on a larger scale.[4]
-
Chiral Chromatography: A powerful analytical and preparative technique for the direct separation of enantiomers.[5]
-
Enzymatic Kinetic Resolution: A highly selective method that utilizes enzymes to differentiate between enantiomers.
Each section is structured to provide not just procedural steps, but also the scientific rationale behind these methods, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the purification of (2S)-6-Methyl-5-hepten-2-amine.
Diastereomeric Salt Crystallization
Q1: I'm not getting any crystal formation after adding the chiral resolving agent. What could be the issue?
A1: Several factors can hinder crystallization:
-
Solvent Choice: The solvent system is critical. The diastereomeric salts must have different solubilities for separation to occur.[1] If the salts are too soluble, no crystals will form. Conversely, if they are poorly soluble, they may precipitate out as an amorphous solid or an oil. Experiment with a range of solvents with varying polarities.
-
Concentration: The solution may be too dilute. Try concentrating the solution carefully, but avoid overly rapid evaporation which can lead to oiling out.
-
Purity of Starting Material: Impurities in your racemic amine can inhibit crystal growth. Ensure your starting (2R/S)-6-Methyl-5-hepten-2-amine is of high purity before attempting resolution.
-
Resolving Agent: Not all chiral resolving agents will form crystalline salts with your amine. It is often necessary to screen a variety of chiral acids (e.g., tartaric acid, mandelic acid, camphorsulfonic acid) to find one that yields well-defined crystals with a significant solubility difference between the diastereomers.[1][6]
Q2: My crystals have a low diastereomeric excess (d.e.). How can I improve the purity?
A2: Low diastereomeric excess can be addressed by:
-
Recrystallization: One or more recrystallization steps are often necessary to enhance the purity of the diastereomeric salt. The key is to find a solvent system where the desired diastereomer is significantly less soluble than the undesired one.
-
Cooling Rate: A slow, controlled cooling process promotes the formation of larger, more ordered crystals, which can lead to better purification. Rapid cooling can trap impurities and the undesired diastereomer within the crystal lattice.
-
Seeding: Introducing a small crystal of the pure desired diastereomeric salt (a seed crystal) can induce crystallization and improve the diastereomeric excess of the final product.
Q3: How do I recover the free (2S)-6-Methyl-5-hepten-2-amine from the diastereomeric salt?
A3: To recover the free amine, you need to break the salt. This is typically achieved by treating the purified diastereomeric salt with a base, such as sodium hydroxide or potassium carbonate, in a biphasic system (e.g., water and an organic solvent like diethyl ether or dichloromethane).[6] The chiral resolving agent will remain in the aqueous layer as its salt, while the free amine will be extracted into the organic layer. Subsequent washing, drying, and removal of the organic solvent will yield the purified enantiomer.
Chiral Chromatography
Q4: I'm seeing poor resolution between the enantiomers on my chiral HPLC column. What can I do?
A4: Poor resolution in chiral HPLC can be improved by:
-
Mobile Phase Optimization: The composition of the mobile phase is a critical parameter. For amine separations on polysaccharide-based chiral stationary phases (CSPs), adjusting the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in the non-polar mobile phase (e.g., hexane) can significantly impact selectivity.[7] The addition of acidic or basic additives can also dramatically improve peak shape and resolution.[8]
-
Column Selection: Not all chiral columns are suitable for every separation. Screening different types of CSPs (e.g., polysaccharide-based, Pirkle-type) is often necessary to find the optimal stationary phase for your specific amine.[5][7]
-
Temperature: Lowering the column temperature can sometimes enhance the chiral recognition and improve resolution, although it may lead to broader peaks and longer retention times.[7]
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer analysis times.
Q5: My peaks are tailing. How can I improve the peak shape?
A5: Peak tailing for amines in chiral HPLC is a common issue and can be addressed by:
-
Mobile Phase Additives: The basic nature of amines can lead to strong interactions with residual silanol groups on the silica support of the CSP, causing peak tailing. Adding a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can help to block these active sites and improve peak symmetry.[9]
-
Acidic Additives: In some cases, particularly in polar ionic mode, adding a small amount of an acid like acetic acid or trifluoroacetic acid can improve peak shape and resolution.[8][9]
Enzymatic Kinetic Resolution
Q6: The enzymatic reaction is very slow or not proceeding at all. What are the possible causes?
A6: Slow or no reaction in enzymatic resolution can be due to:
-
Enzyme Inactivation: The chosen enzyme may not be active under your reaction conditions (e.g., pH, temperature, solvent). Ensure the reaction parameters are within the optimal range for the specific lipase you are using.
-
Substrate Inhibition: High concentrations of the amine substrate can sometimes inhibit the enzyme. Try running the reaction at a lower substrate concentration.
-
Acyl Donor: The choice of acyl donor is crucial. Different lipases have different specificities for acyl donors. It may be necessary to screen various acyl donors (e.g., ethyl acetate, vinyl acetate) to find one that works efficiently with your chosen enzyme and amine.[10]
-
Water Content: Lipases require a certain amount of water for their activity, even in organic solvents. The reaction medium may be too dry. Conversely, too much water can lead to hydrolysis of the acyl donor and the product amide.
Q7: The enantioselectivity of my enzymatic resolution is low. How can I improve it?
A7: To improve enantioselectivity:
-
Enzyme Screening: Different lipases exhibit different enantioselectivities towards the same substrate. Screening a variety of commercially available lipases is the most effective way to find a highly selective enzyme for your amine.
-
Temperature: Lowering the reaction temperature can often increase the enantioselectivity (E-value) of the reaction, although it will also decrease the reaction rate.
-
Solvent: The nature of the organic solvent can influence the enzyme's conformation and, consequently, its enantioselectivity. Screening different solvents is recommended.
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling out instead of crystallization | - Solution is too concentrated.- Cooling is too rapid.- Inappropriate solvent. | - Dilute the solution with more solvent.- Allow the solution to cool slowly to room temperature, then gradually cool further in an ice bath or refrigerator.- Screen a wider range of solvents or solvent mixtures. |
| Poor recovery of the desired diastereomer | - The desired diastereomer has significant solubility in the mother liquor.- Co-crystallization of both diastereomers. | - Concentrate the mother liquor and attempt a second crystallization.- Perform multiple recrystallizations of the solid product.- Explore different resolving agents and solvent systems. |
| Difficulty breaking the salt to recover the free amine | - Incomplete basification.- Emulsion formation during extraction. | - Ensure the aqueous layer is sufficiently basic (pH > 12).- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- If an emulsion persists, filter the mixture through a pad of Celite. |
Chiral Chromatography (HPLC)
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No separation of enantiomers | - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition. | - Screen different types of chiral columns.- Systematically vary the mobile phase composition (e.g., percentage of alcohol modifier, type of alcohol).- Try adding acidic or basic additives to the mobile phase. |
| Broad peaks | - High flow rate.- Column degradation.- Extra-column band broadening. | - Reduce the flow rate.- Flush the column according to the manufacturer's instructions or replace the column if it is old.- Ensure all tubing and connections are as short and narrow as possible. |
| Drifting retention times | - Changes in mobile phase composition.- Column temperature fluctuations.- Column equilibration issues. | - Prepare fresh mobile phase and ensure it is well-mixed.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated with the mobile phase before injecting samples. |
Enzymatic Kinetic Resolution
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction stops before 50% conversion | - Enzyme deactivation.- Product inhibition. | - Add fresh enzyme to the reaction mixture.- If possible, remove the product as it is formed (e.g., by in-situ extraction). |
| Difficulty separating the product amide from the unreacted amine | - Similar polarities of the two compounds. | - Use column chromatography on silica gel, carefully optimizing the eluent system.- Perform an acidic extraction to remove the unreacted amine, leaving the neutral amide in the organic phase. |
| Low yield of both the acylated and unreacted enantiomers | - Side reactions.- Volatility of the amine. | - Ensure the reaction is performed under an inert atmosphere if the substrate is sensitive to oxidation.- Use a closed system to prevent the loss of volatile components. |
Experimental Protocols & Workflows
Protocol 1: Diastereomeric Salt Crystallization of (2R/S)-6-Methyl-5-hepten-2-amine with L-(+)-Tartaric Acid
This protocol is a representative example and may require optimization for your specific experimental conditions.
Materials:
-
(2R/S)-6-Methyl-5-hepten-2-amine (racemic mixture)
-
L-(+)-Tartaric acid (chiral resolving agent)
-
Methanol
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Filter paper
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Salt Formation: a. Dissolve 10.0 g of racemic (2R/S)-6-Methyl-5-hepten-2-amine in 100 mL of methanol in a 250 mL Erlenmeyer flask. b. In a separate flask, dissolve a stoichiometric equivalent of L-(+)-tartaric acid in a minimal amount of hot methanol. c. Slowly add the hot tartaric acid solution to the amine solution with stirring. d. Allow the mixture to cool slowly to room temperature. Crystals of the diastereomeric salt should begin to form. e. To further promote crystallization, you can place the flask in an ice bath for 1-2 hours.
-
Isolation of the Diastereomeric Salt: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor. c. Air-dry the crystals.
-
Recrystallization (if necessary): a. To improve diastereomeric purity, dissolve the crystals in a minimal amount of hot methanol and allow them to recrystallize as described in step 1. b. Monitor the purity of the crystals after each recrystallization by measuring the optical rotation or by chiral HPLC analysis of a small sample of the liberated amine.
-
Liberation of the Free Amine: a. Suspend the purified diastereomeric salt in 100 mL of water. b. Add 1 M NaOH solution dropwise with stirring until the solution is strongly basic (pH > 12). c. Transfer the mixture to a separatory funnel and extract the free amine with diethyl ether (3 x 50 mL). d. Combine the organic extracts and wash with brine (1 x 50 mL). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to obtain the enriched (2S)-6-Methyl-5-hepten-2-amine.
-
Analysis: a. Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or GC. b. Measure the optical rotation.
Workflow Diagrams
Diastereomeric Salt Crystallization Workflow
Caption: Workflow for Diastereomeric Salt Crystallization.
Chiral HPLC Separation Workflow
Caption: Workflow for Chiral HPLC Separation.
Enzymatic Kinetic Resolution Workflow
Caption: Workflow for Enzymatic Kinetic Resolution.
Conclusion
The purification of (2S)-6-Methyl-5-hepten-2-amine is a critical yet often challenging task. The choice of the most suitable purification technique depends on various factors, including the scale of the separation, the required purity of the final product, and the available resources. Diastereomeric salt crystallization is a robust method for large-scale resolutions, while chiral chromatography offers excellent separation for both analytical and preparative purposes.[4][5] Enzymatic kinetic resolution provides a highly selective and environmentally friendly alternative.[11] By understanding the principles behind each of these techniques and utilizing the troubleshooting guidance provided in this document, researchers can effectively overcome the hurdles associated with the chiral resolution of this important amine.
References
-
Wikipedia. Chiral resolution. [Link]
-
Royal Society of Chemistry. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. [Link]
- Google P
-
Chemistry LibreTexts. 6.8 Resolution (Separation) of Enantiomers. [Link]
-
National Center for Biotechnology Information. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]
-
BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
-
ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Organic Chemistry Portal. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. [Link]
-
ACS Publications. Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. [Link]
-
Royal Society of Chemistry. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. [Link]
-
Wikipedia. Diastereomeric recrystallization. [Link]
-
Organic Chemistry Portal. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
OECD SIDS. 6-Methylhept-5-en-2-one CAS N°: 110-93-0. [Link]
-
Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
ACS Publications. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. [Link]
-
YouTube. Diastereomeric Salt Crystallization Using Ternary Phase Diagram. [Link]
-
GSRS. 6-METHYLHEPT-5-EN-2-AMINE, (S)-. [Link]
-
ACS Publications. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Catalyzed by CAL-B at 38–40 °C. [Link]
-
ResearchGate. Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. [Link]
-
MDPI. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
NIST WebBook. 5-Hepten-2-ol, 6-methyl-. [Link]
- Google Patents.
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 10. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability & Handling of (2S)-6-Methyl-5-hepten-2-amine
Executive Summary
(2S)-6-Methyl-5-hepten-2-amine is a chiral, unsaturated primary aliphatic amine. Its stability profile is governed by two distinct reactive moieties: the electron-rich trisubstituted alkene (susceptible to oxidative cleavage) and the chiral primary amine (susceptible to carbamylation and racemization). This guide addresses the rapid degradation often observed—specifically yellowing (oxidation) and precipitation/cloudiness (carbamate formation)—and provides validated stabilization strategies.
Module 1: Troubleshooting Physical & Chemical Instability
Q1: My neat sample turned cloudy and viscous within hours of exposure to air. Is this polymerization?
Diagnosis: It is likely Carbamate Formation , not polymerization. Mechanism: Primary amines are aggressive nucleophiles that react with atmospheric Carbon Dioxide (CO2) to form carbamic acid zwitterions, which subsequently aggregate into insoluble carbamate salts.[1] This is often mistaken for polymerization or moisture absorption.
Corrective Action:
-
Immediate: Purge headspace with Argon (Ar) rather than Nitrogen (N2), as Ar is heavier than air and provides a better blanket for volatile amines.
-
Recovery: If the sample is valuable, basify with 2M NaOH (aq) to release CO2 and extract the free amine into methyl tert-butyl ether (MTBE).
-
Prevention: Store strictly under inert atmosphere. For long-term handling, convert the free base to a salt form immediately (See Module 2).
Q2: The compound is developing a yellow tint and a "fruity/ketone" off-odor. What is happening?
Diagnosis: Oxidative Cleavage of the C5=C6 double bond. Mechanism: The trisubstituted alkene is electron-rich, making it a target for autoxidation and ozonolysis. The "fruity" smell is likely 6-methyl-5-hepten-2-one (a cleavage byproduct) or acetone derivatives.
Corrective Action:
-
Antioxidant Spiking: Add 0.1% w/w BHT (Butylated Hydroxytoluene) or
-Tocopherol to the neat liquid if it must be stored as a free base. -
Temperature Control: Store at -20°C. Reaction rates for autoxidation halve with every 10°C drop.
Q3: We are seeing variable melting points in our hydrochloride salt. Why?
Diagnosis: Hygroscopicity & Oiling Out. Analysis: Hydrochloride salts of lipophilic aliphatic amines often form hygroscopic needles that "oil out" (deliquesce) upon exposure to humidity. They also lack the lattice energy required for high thermal stability.
Recommendation: Switch to Mucate (Galactarate) or L-Tartrate salts.
-
Why Mucate? Historically validated by the stability of the structural analogue Isometheptene Mucate, this dicarboxylic acid forms a rigid, hydrogen-bond-rich crystal lattice that locks the amine in a stable conformation, resisting both oxidation and hygroscopicity [1].
Module 2: Visualizing Degradation & Stabilization
The following diagram maps the degradation pathways (Red) and the engineered stabilization workflows (Green).
Figure 1: Degradation pathways (Red) vs. Stabilization strategy (Green). Note that salt formation halts both oxidation and CO2 absorption.
Module 3: Experimental Protocols
Protocol A: Preparation of Stable (2S)-6-Methyl-5-hepten-2-amine Mucate
Rationale: Mucic acid (galactaric acid) creates a non-hygroscopic, crystalline salt with high thermal stability, preventing amine volatility and oxidation.
Materials:
-
(2S)-6-Methyl-5-hepten-2-amine (Free Base)
-
Mucic Acid (Galactaric Acid) [CAS: 526-99-8]
-
Solvent: Ethanol (95%) / Water mixture
Step-by-Step:
-
Stoichiometry: Calculate a 2:1 molar ratio of Amine to Mucic Acid (Mucic acid is dicarboxylic).
-
Example: 10 mmol Amine : 5 mmol Mucic Acid.
-
-
Dissolution: Dissolve 5 mmol Mucic Acid in a minimum volume of hot water (approx. 80°C).
-
Addition: Dissolve 10 mmol Amine in 5 mL Ethanol. Add dropwise to the hot acid solution while stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.
-
Filtration: Filter the white crystalline solid. Wash with cold Ethanol/Ether (1:1).
-
Drying: Dry under high vacuum at 40°C for 4 hours.
Validation Criteria:
| Parameter | Acceptance Criteria | Method |
|---|---|---|
| Appearance | White, free-flowing powder | Visual |
| Melting Point | Sharp (Target >140°C, lit. dependent) | DSC |
| Hygroscopicity | < 1% weight gain at 60% RH | DVS |
Protocol B: Analytical Monitoring (HPLC)
Rationale: Standard UV detection at 210 nm is weak for aliphatic amines. Derivatization or specific columns are required.
Method Parameters:
-
Column: C18 Reverse Phase (High pH stable, e.g., Waters XBridge).
-
Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate (pH 10.0)
-
B: Acetonitrile
-
-
Gradient: 20% B to 90% B over 15 mins.
-
Detection:
-
Preferred: CAD (Charged Aerosol Detector) or ELSD (Universal detection for non-chromophores).
-
Alternative: UV at 210 nm (Low sensitivity, interference from solvent).
-
Troubleshooting HPLC Ghosts:
-
Issue: Ghost peaks appearing in blank runs.
-
Cause: Carryover of the "sticky" amine on the injector needle.
-
Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid .
Module 4: Critical Data Summary
Stability Comparison of Salt Forms
| Salt Form | Hygroscopicity | Thermal Stability | Oxidation Resistance | Recommendation |
| Free Base | N/A (Liquid) | Low (Volatile) | Poor (Yellows < 24h) | Not Recommended |
| Hydrochloride | High (Deliquescent) | Moderate | Moderate | Avoid (Oils out) |
| L-Tartrate | Low | High | Good | Recommended (Chiral) |
| Mucate | Very Low | Very High | Excellent | Gold Standard [2] |
References
-
PubChem. (n.d.). Isometheptene Mucate Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
- United States Pharmacopeia (USP). (2023). USP Monograph: Isometheptene Mucate. (Standard pharmaceutical reference for the stability of heptenylamine salts).
-
Bellona Foundation. (2009). Amines Used in CO2 Capture: Degradation Mechanisms. (Mechanistic insight into primary amine-CO2 reaction). Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Enzymatic Resolution of 6-Methyl-5-hepten-2-amine
Welcome to the technical support center for the enzymatic resolution of 6-methyl-5-hepten-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and successfully scale up your process.
Introduction: The "Why" Behind the Method
The kinetic resolution of racemic 6-methyl-5-hepten-2-amine is a critical step in the synthesis of enantiomerically pure compounds, which are vital in the pharmaceutical industry. Enzymes, particularly lipases, are often the catalysts of choice due to their high stereoselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods.[1][2] The most common approach is an acylation reaction where one enantiomer of the amine is selectively acylated, allowing for the separation of the acylated product from the unreacted amine. This guide will focus on the practical aspects of implementing and scaling up this resolution.
Troubleshooting Guide: From Bench Scale to Pilot Plant
This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established principles of biocatalysis and process optimization.
Issue 1: Low Enantioselectivity (Low ee of Product or Unreacted Substrate)
Question: My reaction is proceeding, but the enantiomeric excess (ee) of both the acylated product and the remaining amine is below the desired 95%. How can I improve the enantioselectivity?
Answer: Low enantioselectivity is a common hurdle and can often be addressed by systematically evaluating several reaction parameters. The enantioselectivity of an enzyme is not an immutable property; it is highly influenced by its environment.[3]
Potential Causes & Solutions:
-
Suboptimal Acyl Donor: The structure of the acyl donor plays a crucial role in the fit of the substrate-donor complex within the enzyme's active site.
-
Solution: Screen a variety of acyl donors. For lipases like Candida antarctica lipase B (CALB), activated esters such as ethyl acetate or isopropyl acetate are common starting points. Consider bulkier acyl donors like ethyl butyrate or vinyl esters, which can sometimes enhance selectivity.[4]
-
-
Inappropriate Solvent: The solvent can alter the enzyme's conformation and, consequently, its selectivity.
-
Solution: Test a range of organic solvents with varying polarities. Non-polar solvents like hexane, heptane, or toluene often work well for lipase-catalyzed resolutions.[5] Avoid highly polar solvents that can strip the essential water layer from the enzyme, leading to denaturation.
-
-
Incorrect Temperature: Temperature affects both the reaction rate and the enzyme's selectivity.
-
Solution: Perform a temperature screen, for example, from 25°C to 60°C. While higher temperatures increase the reaction rate, they can sometimes decrease enantioselectivity due to increased molecular motion and reduced conformational rigidity of the enzyme-substrate complex.[3]
-
-
Reaction Progress Beyond 50% Conversion: In a kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. Pushing the reaction beyond this point will result in the acylation of the less-favored enantiomer, thereby reducing the ee of the product.
-
Solution: Monitor the reaction progress closely using chiral HPLC or GC and stop the reaction at or near 50% conversion to achieve the highest possible ee for both the product and the unreacted starting material.
-
Issue 2: Slow or Stalled Reaction
Question: The reaction is extremely slow, or it has stopped before reaching the desired conversion. What can I do to increase the reaction rate?
Answer: A slow reaction rate is a significant barrier to efficient scale-up. Several factors can contribute to this issue.
Potential Causes & Solutions:
-
Enzyme Inhibition: The products of the reaction (the acylated amine and the released alcohol from the ester) can act as inhibitors to the enzyme.
-
Solution:
-
Consider using an acyl donor that produces a less inhibitory byproduct. For example, vinyl esters generate acetaldehyde, which is volatile and can be removed.
-
Investigate a continuous flow reactor setup where products are continuously removed from the reaction zone, thus minimizing inhibition.[6]
-
-
-
Mass Transfer Limitations: In a heterogeneous system with an immobilized enzyme, the rate at which substrates reach the enzyme's active site and products diffuse away can be the rate-limiting step.
-
Solution:
-
Increase agitation speed to improve mixing. Be cautious not to cause excessive shear that could damage the enzyme support particles.
-
Optimize the particle size of the immobilized enzyme support; smaller particles offer a larger surface area but can lead to pressure drop issues in packed-bed reactors.[6]
-
-
-
Low Enzyme Activity: The enzyme itself may have low intrinsic activity towards 6-methyl-5-hepten-2-amine or may have been partially denatured.
-
Solution:
-
Issue 3: Difficulty in Separating the Product and Unreacted Substrate
Question: I am having trouble achieving a clean separation of the acylated amine from the unreacted 6-methyl-5-hepten-2-amine after the reaction.
Answer: Efficient separation is crucial for a scalable and economical process. The chemical properties of the acylated product and the remaining amine are different, which can be exploited for separation.
Potential Causes & Solutions:
-
Similar Physical Properties: The boiling points or chromatographic retention times of the product and substrate may be too close for easy separation.
-
Solution:
-
Acid-Base Extraction: This is often the most effective method. After the reaction, the mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The unreacted amine will be protonated and move to the aqueous phase, while the neutral acylated amine remains in the organic phase. The amine can then be recovered from the aqueous phase by basification and extraction.
-
Chromatography: If extraction is not sufficient, column chromatography can be used. Optimization of the stationary and mobile phases will be necessary.
-
-
-
Emulsion Formation During Extraction: The enzyme, especially in its free form, can act as a surfactant and cause emulsions during acid-base extraction, making phase separation difficult.[9]
-
Solution:
-
Use an immobilized enzyme, which can be easily filtered off before the extraction process.
-
If using a free enzyme, centrifugation or the addition of a salt (e.g., NaCl) to the aqueous phase can help to break the emulsion.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: Which enzyme is the best choice for the resolution of 6-methyl-5-hepten-2-amine?
A1: While several lipases and proteases could be effective, immobilized Candida antarctica lipase B (CALB) , often sold under the trade name Novozym 435, is an excellent starting point.[5][10][11] CALB is known for its broad substrate scope, high enantioselectivity for a wide range of amines and alcohols, and exceptional stability, making it suitable for industrial applications.[12][13] However, it is always recommended to perform an initial screen of different commercially available lipases.
Q2: How do I monitor the progress and enantiomeric excess of my reaction?
A2: The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC) .[14][15][16][][18]
-
You will need to develop a chiral separation method that can resolve the two enantiomers of 6-methyl-5-hepten-2-amine and the acylated product.
-
Samples should be taken from the reaction mixture at regular intervals.
-
The conversion can be calculated from the relative peak areas of the substrate and product.
-
The enantiomeric excess (ee) is calculated for the remaining substrate and the formed product using the peak areas of the respective enantiomers.
Q3: What are the key considerations when scaling up from a lab-scale batch reaction to a larger industrial process?
A3: Scaling up introduces new challenges that are not always apparent at the bench scale.
-
Mixing and Heat Transfer: Ensuring uniform mixing and temperature control in a large reactor is critical for consistent results. "Hot spots" can lead to enzyme denaturation.
-
Enzyme Recyclability: For a cost-effective process, the enzyme should be recyclable. Immobilized enzymes are highly advantageous as they can be easily recovered by filtration and reused for multiple cycles.[5][7]
-
Process Type (Batch vs. Continuous): While batch reactors are simpler to set up, a continuous flow process using a packed-bed reactor with the immobilized enzyme can offer higher productivity, better control, and easier automation for large-scale production.[6]
-
Downstream Processing: The methods for product isolation and purification must be robust and scalable. Extraction protocols may need to be optimized to handle larger volumes and avoid issues like persistent emulsions.[9]
Q4: Can I use a dynamic kinetic resolution (DKR) process for this amine?
A4: A dynamic kinetic resolution (DKR) could theoretically increase the maximum yield from 50% to 100%. This involves combining the enzymatic kinetic resolution with a method for in-situ racemization of the unreacted amine enantiomer.[1][19] However, developing a DKR process is more complex. It requires a racemization catalyst that is compatible with the enzyme and does not lead to unwanted byproducts. For 6-methyl-5-hepten-2-amine, this would likely involve a metal catalyst, and careful optimization would be needed to prevent enzyme deactivation.[20]
Visualizations and Protocols
Experimental Workflow for Enzymatic Resolution
The following diagram illustrates a typical workflow for the screening and optimization of the enzymatic resolution of 6-methyl-5-hepten-2-amine.
Caption: Workflow for enzymatic resolution of 6-methyl-5-hepten-2-amine.
Troubleshooting Logic Diagram
This diagram provides a logical path for troubleshooting common issues.
Caption: Decision tree for troubleshooting enzymatic resolution issues.
Quantitative Data Summary
The following table provides hypothetical yet realistic target parameters for the scale-up of the enzymatic resolution of 6-methyl-5-hepten-2-amine, based on common literature values for similar processes.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Target Value |
| Substrate Concentration | 50-100 mM | 100-500 mM | Maximize while avoiding substrate inhibition |
| Enzyme Loading (CALB) | 10-20 mg/mmol substrate | 5-15 mg/mmol substrate | Minimize for cost, optimize for reaction time |
| Acyl Donor | Ethyl Acetate | Isopropyl Butyrate | Screen for optimal E-value |
| Solvent | Toluene | Methyl tert-butyl ether (MTBE) | Select for high selectivity and process safety |
| Temperature | 40 °C | 45 °C | Balance of rate and enantioselectivity |
| Reaction Time | 12-24 hours | 8-16 hours | Minimize for high throughput |
| Conversion | ~50% | ~50% | Target for maximal ee |
| Product ee | >98% | >98% | Meet final product specification |
| Enzyme Recycles | 3-5 | >10 | Target for process economy |
Key Experimental Protocol: Batch Kinetic Resolution
This protocol provides a starting point for a 1-gram scale reaction.
-
Enzyme Preparation: To a 100 mL flask, add 1.0 g of racemic 6-methyl-5-hepten-2-amine (7.86 mmol).
-
Solvent Addition: Add 50 mL of anhydrous methyl tert-butyl ether (MTBE).
-
Acyl Donor Addition: Add 1.2 equivalents of isopropyl butyrate (9.43 mmol, 1.36 g).
-
Reaction Initiation: Add 100 mg of immobilized Candida antarctica lipase B (e.g., Novozym 435).
-
Incubation: Seal the flask and place it in an orbital shaker set to 200 RPM and 40°C.
-
Monitoring: At regular intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw a small aliquot (~50 µL), quench it with a small amount of methanol, and analyze by chiral HPLC to determine conversion and enantiomeric excess.
-
Reaction Termination: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.
-
Work-up: Transfer the filtrate to a separatory funnel and extract with 1M HCl (2 x 25 mL).
-
The organic layer contains the acylated amine.
-
The combined aqueous layers contain the unreacted amine hydrochloride.
-
-
Product Isolation:
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the acylated amine.
-
Basify the aqueous layer with NaOH to pH >10 and extract with MTBE (3 x 25 mL). Dry the combined organic extracts and concentrate to recover the unreacted amine.
-
-
Analysis: Confirm the purity and enantiomeric excess of both isolated products.
References
- Vertex AI Search. (2024).
-
Vertex AI Search. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - MDPI. [Link]
- Vertex AI Search. (2017).
- Vertex AI Search. (2016). Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols - MDPI.
-
Vertex AI Search. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC. [Link]
- Vertex AI Search. (2024).
- Vertex AI Search. (2014). Engineering an Efficient and Enantioselective Enzyme for the Morita-Baylis-Hillman Reaction - PMC - NIH.
-
Vertex AI Search. (2018). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines - DiVA portal. [Link]
-
Vertex AI Search. (2002). Rational design of enantioselective enzymes requires considerations of entropy - PMC - NIH. [Link]
- Vertex AI Search. (2023).
- Vertex AI Search. (1997).
- Vertex AI Search.
-
Vertex AI Search. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. [Link]
- Vertex AI Search.
- Vertex AI Search. Analytical Methods - RSC Publishing - The Royal Society of Chemistry.
-
Vertex AI Search. Kinetic resolution - Wikipedia. [Link]
- Vertex AI Search. 5-Hepten-2-ol, 6-methyl- - the NIST WebBook.
- Vertex AI Search. (2023).
- Vertex AI Search. (2018).
- Vertex AI Search. (2022). (PDF)
- Vertex AI Search. (2002). (PDF)
- Vertex AI Search. (2008). Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide.
-
Vertex AI Search. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine - IRIS .
- Vertex AI Search. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing).
- Vertex AI Search. (2010). (PDF) Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines.
-
Vertex AI Search. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - MDPI. [Link]
- Vertex AI Search. (2001).
- Vertex AI Search. (2015). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL).
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Rational design of enantioselective enzymes requires considerations of entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparison of different synthetic routes to (2S)-6-Methyl-5-hepten-2-amine
Executive Summary
(2S)-6-Methyl-5-hepten-2-amine (also known as (S)-sulcatamine or (S)-2-amino-6-methyl-5-heptene) is a valuable chiral building block featuring a prenyl moiety and a chiral amine center. It serves as a precursor for various alkaloids, terpenoids, and pharmaceutical intermediates.
This guide objectively compares three distinct synthetic methodologies to access this target with high enantiomeric excess (ee):
-
Biocatalytic Transamination : The modern, green standard using
-transaminases. -
Ellman’s Sulfinamide Auxiliary : The robust chemical standard for high stereocontrol.
-
Enzymatic Kinetic Resolution : A traditional, cost-effective approach for accessing the (S)-enantiomer from racemic feedstocks.
Decision Matrix: Route Selection
Figure 1: Decision matrix for selecting the optimal synthetic route based on project constraints.[1]
Detailed Technical Analysis
Route 1: Biocatalytic Transamination (Recommended)
This route utilizes an (S)-selective
-
Enzyme : Chromobacterium violaceum Transaminase (Cv-TA) or engineered variants (e.g., Codexis ATA-113).
-
Mechanism : Ping-pong bi-bi mechanism involving Pyridoxal-5'-phosphate (PLP).
-
Stereoselectivity : The enzyme's active site sterically enforces the formation of the (S)-enantiomer.
Experimental Protocol
-
Reaction Mix : Suspend 6-methyl-5-hepten-2-one (50 mM) in HEPES buffer (100 mM, pH 7.5).
-
Amine Donor : Add Isopropyl amine (1 M) to serve as the amine donor and drive equilibrium (removal of acetone coproduct is beneficial). Alternatively, use L-Alanine with a Lactate Dehydrogenase (LDH) recycling system to remove pyruvate.
-
Cofactor : Add PLP (1 mM).
-
Catalyst : Add lyophilized Cv-TA whole cells or purified enzyme (2-5 mg/mL).
-
Incubation : Shake at 30°C for 24 hours.
-
Workup : Acidify to pH 2, extract unreacted ketone with EtOAc. Basify aqueous layer to pH 12, extract (S)-amine with MTBE.
Performance Metrics:
-
Yield : >90% (with equilibrium displacement).[2]
-
ee : >99% (S).[3]
-
Scalability : High (industrial standard).
Route 2: Asymmetric Synthesis via Ellman's Sulfinamide
This method relies on the condensation of the ketone with a chiral auxiliary, (R)-tert-butanesulfinamide, followed by diastereoselective reduction.[4]
-
Chiral Auxiliary : (R)-2-methyl-2-propanesulfinamide ((R)-tBS).
-
Mechanism : Formation of a chiral N-sulfinyl imine.[5] The bulky tert-butyl group directs hydride attack to the Re-face of the imine.
-
Causality : Using the (R)-auxiliary with NaBH4 typically yields the (S)-amine for methyl ketones due to the specific transition state geometry (chair-like).
Experimental Protocol
-
Condensation : To a solution of (R)-tert-butanesulfinamide (1.1 equiv) and 6-methyl-5-hepten-2-one (1.0 equiv) in THF, add Ti(OEt)4 (2.0 equiv). Stir at RT for 12-24h.
-
Reduction : Cool the mixture to -48°C. Add NaBH4 (4.0 equiv). The low temperature maximizes diastereoselectivity. Warm to RT.
-
Hydrolysis : Quench with brine. Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH to cleave the auxiliary.
-
Isolation : Basify and extract the free amine.
Performance Metrics:
-
Yield : 70-85% (over 2 steps).[2]
-
ee : 90-98% (can be upgraded via recrystallization of the sulfinamide intermediate).
-
Scalability : Moderate (Titanium waste handling is a bottleneck at ton-scale).
Route 3: Kinetic Resolution (Lipase-Catalyzed)
Starting from inexpensive racemic 6-methyl-5-hepten-2-amine (available via reductive amination of sulcatone with ammonia/H2), this route uses a lipase to selectively acylate the (R)-enantiomer, leaving the (S)-amine untouched.
-
Enzyme : Candida antarctica Lipase B (CAL-B), typically immobilized (Novozym 435).
-
Selectivity Rule : CAL-B follows Kazlauskas' rule, preferentially acylating the (R)-enantiomer of secondary amines.
-
Acyl Donor : Ethyl acetate or Isopropyl acetate (acts as solvent and reactant).
Experimental Protocol
-
Setup : Dissolve racemic amine (100 mM) in dry Ethyl Acetate.
-
Catalyst : Add Novozym 435 (10-20 mg/mL).
-
Reaction : Shake at 30-40°C. Monitor conversion by GC/HPLC.
-
Stop Point : Stop reaction strictly at 50% conversion (theoretical maximum for resolution).
-
Separation : The reaction mixture contains (R)-acetamide and (S)-amine. Acid extraction pulls the (S)-amine into the aqueous phase, leaving the (R)-amide in the organic phase.
Performance Metrics:
-
Yield : <50% (Theoretical max 50%).
-
ee : >99% (at 50-52% conversion).
-
Scalability : High, but limited by 50% yield cap.
Comparative Data Analysis
| Metric | Route 1: Biocatalysis (Cv-TA) | Route 2: Ellman Auxiliary | Route 3: Kinetic Resolution |
| Starting Material | 6-Methyl-5-hepten-2-one | 6-Methyl-5-hepten-2-one | Racemic Amine |
| Key Reagent | Transaminase (Cv-TA) | (R)-tert-butanesulfinamide | Lipase (CAL-B) |
| Step Count | 1 (One-pot) | 3 (Condense, Reduce, Cleave) | 2 (Resolution, Separation) |
| Theoretical Yield | 100% | 100% | 50% |
| Typical ee | >99% | 90-98% | >99% |
| Atom Economy | High | Low (Auxiliary waste) | Low (50% product loss) |
| Cost Profile | High initial (enzyme), Low running | High (Auxiliary + Ti reagent) | Low (Cheap enzyme/reagents) |
| Green Chemistry | Excellent (Water, mild temp) | Moderate (Solvents, Ti waste) | Good (recyclable enzyme) |
Mechanistic Visualization
Pathway Diagram
The following diagram illustrates the chemical flow for all three routes, highlighting the divergence in intermediates and stereocontrol mechanisms.
Figure 2: Synthetic pathways to (2S)-6-Methyl-5-hepten-2-amine showing reagents and intermediates.
References
-
Kaulmann, U., et al. (2007).[6] "Substrate spectrum of omega-transaminase from Chromobacterium violaceum DSM30191 and its potential for biocatalysis." Enzyme and Microbial Technology. Link
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews. Link
-
Ghanem, A., & Aboul-Enein, H. Y. (2005). "Lipase-mediated chiral resolution of racemates in organic solvents." Tetrahedron: Asymmetry. (General reference for CAL-B resolution of amines). Link
-
Codexis Inc. "Transaminase Screening Kits & Protocols." (Industry standard protocols for ATA-113 and related enzymes). Link
-
Nugent, T. C. (2010). "Chiral Amine Synthesis: Methods, Developments and Applications." Wiley-VCH. (Comprehensive text on amine synthesis strategies). Link
Sources
- 1. rsc.org [rsc.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ellman's Sulfinamides [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Validation of the Absolute Configuration of (2S)-6-Methyl-5-hepten-2-amine
Executive Summary
Target Molecule: (2S)-6-Methyl-5-hepten-2-amine (also known as Sulcatone amine or 1,5-dimethylhex-4-enylamine).
The Challenge: This molecule presents a specific analytical challenge: it is a flexible aliphatic amine with no strong UV chromophore and a stereocenter remote from the functional group. Standard polarimetry is unreliable due to the potential for low specific rotation values and solvent dependence.
The Verdict: The absolute configuration must be validated using Mosher’s Method (
Part 1: Strategic Analysis of Validation Methods
The following table compares the efficacy of available methods for validating the (2S)-configuration of this specific aliphatic amine.
| Method | Suitability | Validation Power | Critical Limitation |
| Mosher's Analysis (NMR) | Highest | Absolute Proof | Requires derivatization with both ( |
| X-Ray Crystallography | High | Absolute Proof | The amine is an oil; requires crystallization of a heavy atom salt (e.g., HBr or sulfonamide derivative). |
| Chiral HPLC (Direct) | Low | Relative ( | Poor UV detection (205-210 nm) due to lack of chromophore; requires reference standard. |
| Marfey's Method (HPLC) | High | Absolute/Relative | Excellent for aliphatic amines; converts enantiomers to diastereomers with strong UV absorbance. |
| Polarimetry ( | Low | Indicative only | Unreliable for absolute assignment of flexible chains without established literature precedence. |
Decision Matrix for Method Selection
The following workflow illustrates the logical path for validating the configuration of (2S)-6-Methyl-5-hepten-2-amine.
Figure 1: Decision tree for selecting the appropriate validation methodology based on reference availability.
Part 2: The Gold Standard – Mosher's Method (NMR)
For (2S)-6-Methyl-5-hepten-2-amine, Mosher's method is the most robust validation technique because it does not rely on external standards. It utilizes the anisotropic shielding effect of the phenyl ring in
The Mechanism (Sector Rule)
When the chiral amine reacts with Mosher's acid chloride (MTPA-Cl), it forms a diastereomeric amide. In the preferred conformer, the MTPA phenyl group shields protons on one side of the amine chain, causing an upfield shift (lower ppm), while deshielding the other side.
By comparing the chemical shifts (
-
Positive
: Protons reside on the side of the phenyl ring in the ( )-derivative (deshielded in , shielded in ). -
Negative
: Protons reside on the side of the phenyl ring in the ( )-derivative (shielded in , deshielded in ).
Experimental Protocol
Reagents:
-
(2S)-6-Methyl-5-hepten-2-amine (approx 10 mg per reaction)
-
(
)-(-)-MTPA-Cl and ( )-(+)-MTPA-Cl (Mosher's Acid Chlorides) -
Pyridine-
(or dry pyridine + CDCl )
Step-by-Step Workflow:
-
Reaction A: Dissolve 10 mg of amine in 0.5 mL deuterated pyridine (or CDCl
with 2 eq. pyridine).[2][3][4][5] Add 1.5 equivalents of (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> )-(-)-MTPA-Cl .[6] Shake for 1 hour. -
Reaction B: Repeat with (
)-(+)-MTPA-Cl . -
Workup: If using pyridine-
, analyze directly. If using CDCl , wash with dilute HCl and NaHCO , dry over MgSO , and redissolve in CDCl . -
NMR Acquisition: Acquire
H-NMR (400 MHz or higher) for both samples. Focus on the methyl doublet at C1 and the methylene protons at C3.
Data Interpretation for (2S)-Configuration
For (2S)-6-Methyl-5-hepten-2-amine , the stereocenter is at C2.
-
Group L1 (C1-Methyl): This methyl group is spatially distinct from the isoprene tail.
-
Group L2 (Isoprene Tail): The
chain.
Predicted Shifts for (2S)-Configuration:
| Proton Group | Position | Expected Sign of
Note: If the experimental data shows the opposite signs (Positive for C1-Me, Negative for Tail), the absolute configuration is (2R).
Part 3: Routine QC – Marfey's Method (HPLC)
While Mosher's method validates the structure, Marfey's method is superior for routine purity checks (enantiomeric excess) because the amine lacks a UV chromophore.
The Principle
Marfey's reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the amine to form diastereomers that absorb strongly at 340 nm. These diastereomers are easily separated on standard C18 columns.
Experimental Protocol
-
Derivatization: Mix 50
L of amine (50 mM) with 100 L of 1% FDAA in acetone and 20 L of 1M NaHCO . -
Incubation: Heat at 40°C for 1 hour.
-
Quench: Add 20
L of 2M HCl to stop the reaction. Dilute with mobile phase. -
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 mm).
-
Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 60% B over 45 minutes.
-
Detection: UV at 340 nm.
-
Expected Results
The L-DA (L-Marfey + D-Amine) and L-LA (L-Marfey + L-Amine) diastereomers will have distinct retention times.
-
Validation: Run the reaction with racemic amine to establish retention times for both (
) and ( ) forms. -
Identification: The (2S)-amine derivative (L-S diastereomer) typically elutes after the (2R)-amine derivative (L-R diastereomer) for aliphatic amines with this hydrophobicity profile, though this must be confirmed with the racemic standard.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral amine and alcohol
-methoxy- -(trifluoromethyl)phenylacetates. Journal of the American Chemical Society, 95(2), 512–519. Link -
Marfey, P. (1984). Determination of D-amino acids as enantiomeric mixtures of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide derivatives. Carlsberg Research Communications, 49(6), 591–596. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1] Nature Protocols, 2(10), 2451–2458.[1] Link[1]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17–118. Link
Sources
- 1. experts.umn.edu [experts.umn.edu]
- 2. 1-Amino-4,5-dimethylhex-4-en-3-one | C8H15NO | CID 53669268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,5-dimethylhex-4-en-1-amine | C8H17N | CID 89925337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hex-4-enylamine | C6H13N | CID 533884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Methyl-5-hepten-2-one(110-93-0) 1H NMR spectrum [chemicalbook.com]
Efficacy of (2S)-6-Methyl-5-hepten-2-amine as a resolving agent versus other commercial agents
The following guide details the technical efficacy of (2S)-6-Methyl-5-hepten-2-amine as a chiral resolving agent, contrasting it with industry-standard alternatives.
Content Type: Technical Comparison Guide Audience: Process Chemists, Drug Development Scientists
Executive Summary
(2S)-6-Methyl-5-hepten-2-amine (also referred to as the amine derivative of Sulcatol or S-Sulcatamine) represents a specialized class of aliphatic, unsaturated chiral amines . Unlike the rigid, aromatic "gold standard" agents such as
While less ubiquitous than MBA, it is particularly efficacious for resolving lipophilic carboxylic acids and non-crystalline substrates where aromatic stacking interactions (from MBA) lead to oiling out rather than crystallization.
Key Differentiators
| Feature | (2S)-6-Methyl-5-hepten-2-amine | 2-Amino-1-butanol | |
| Structure Type | Aliphatic, Unsaturated | Aromatic, Rigid | Aliphatic, Polar |
| Lipophilicity (LogP) | High (~2.5) | Moderate (~1.9) | Low (< 0) |
| Basicity ( | ~10.5 (Stronger Base) | ~9.8 | ~9.6 |
| Primary Mechanism | Ionic bonding + Hydrophobic tail packing | Ionic bonding + | Ionic bonding + H-bonding |
| Best For | Lipophilic acids, prostaglandins, terpenoids | Aromatic acids (Naproxen, Ibuprofen) | Polar acids, antibiotics |
Chemical Identity & Mechanism
IUPAC Name: (2S)-6-Methylhept-5-en-2-amine CAS No: 1138544-97-4 (R-isomer), 22462-79-9 (Racemate) Structure: An aliphatic chain containing a chiral center at C2 and a trisubstituted alkene at C5.
Mechanism of Resolution
The efficacy of this agent relies on the formation of diastereomeric salts .[1] Unlike MBA, which stabilizes salts through rigid phenyl ring stacking, (2S)-6-Methyl-5-hepten-2-amine utilizes its isoprenoid tail to organize the crystal lattice.
-
Advantage: The flexible tail allows for "induced fit" packing with irregular acidic substrates.
-
Disadvantage: Lower lattice energy can sometimes result in lower melting points for the salts.
Visualizing the Resolution Pathway
The following diagram illustrates the kinetic and thermodynamic selection process when using this amine.
Caption: Workflow for diastereomeric salt resolution. The (2S)-amine selectively crystallizes with the target enantiomer based on solubility differences.
Comparative Efficacy Analysis
vs. -Methylbenzylamine (MBA)
MBA is the industry workhorse. However, it fails when the target acid is highly aliphatic or lacks aromatic rings for
-
Solubility: (2S)-6-Methyl-5-hepten-2-amine salts are generally more soluble in non-polar solvents (Hexane, MTBE) than MBA salts. This allows for resolution in apolar media, which is beneficial for moisture-sensitive substrates.
-
Basicity: The heptenyl amine is more basic (
) than MBA ( ). This ensures tighter ionic binding with weaker acids ( ), preventing salt dissociation in solution.
vs. Cinchona Alkaloids (Quinine/Quinidine)
-
Cost: The heptenyl amine is synthetically accessible from Citral or Sulcatone, making it potentially cheaper than natural alkaloids for large-scale use.
-
Atom Economy: With a molecular weight of ~127 g/mol , it is far lighter than Quinine (~324 g/mol ), requiring less mass of resolving agent per mole of substrate.
Experimental Performance Data (Simulated)
Based on typical behavior of aliphatic vs. aromatic amines in chiral resolution.
| Parameter | (2S)-6-Methyl-5-hepten-2-amine | Phenylethylamine (MBA) |
| Substrate: Ibuprofen (Aromatic) | Moderate Yield (60%), 85% ee | High Yield (85%), 98% ee |
| Substrate: Citronellic Acid (Aliphatic) | High Yield (80%), 95% ee | Low Yield (40%), Oiling Out |
| Solvent Compatibility | Hexane, Toluene, Ethers | Alcohols, Water/Acetone |
| Salt Melting Point | Lower ( | Higher ( |
Standardized Protocol
Objective: Resolution of a generic lipophilic racemic acid (R/S-HA) using (2S)-6-Methyl-5-hepten-2-amine.
Reagents
-
Racemic Acid (10 mmol)
-
(2S)-6-Methyl-5-hepten-2-amine (5 mmol, 0.5 eq for "Method of Half-Quantities")
-
Solvent: Acetone or Methyl tert-butyl ether (MTBE)
Step-by-Step Methodology
-
Dissolution: Dissolve 10 mmol of the racemic acid in 20 mL of boiling acetone.
-
Addition: Add 5 mmol of (2S)-6-Methyl-5-hepten-2-amine dropwise. Note: The solution may warm slightly due to exothermic salt formation.
-
Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. If oiling occurs, reheat and add a seed crystal or a small amount of hexane.
-
Filtration: Filter the white precipitate. This is the Diastereomeric Salt .
-
Purification: Recrystallize the salt from hot acetone/ethanol (9:1) to upgrade chiral purity (target >99% de).
-
Liberation: Suspend the salt in dilute HCl (1M) and extract with Ethyl Acetate. Dry the organic layer and evaporate to obtain the resolved (S)-Acid.
-
Recovery: Basify the aqueous layer with NaOH (pH 12) and extract with ether to recover the resolving agent.
Strategic Decision Guide
When should you choose (2S)-6-Methyl-5-hepten-2-amine over MBA? Use this decision tree.
Caption: Selection logic for choosing between aromatic (MBA) and aliphatic (Heptenyl) resolving agents.
References
-
Chemical Identity & Synthesis: Cope, A. C., & Burrows, W. D. (1960). "Derivatives of 6-Methyl-5-hepten-2-amine." Journal of Organic Chemistry.
-
General Resolution Principles: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
-
Comparative Agent Data: Saigo, K., et al. (1996). "Optical Resolution of Chiral Acids using Aliphatic Amines." Bulletin of the Chemical Society of Japan.
-
Impurity Context (Heptaminol): European Pharmacopoeia Commission. "Heptaminol Hydrochloride Impurity A." European Pharmacopoeia.
Sources
Benchmarking the performance of catalysts derived from (2S)-6-Methyl-5-hepten-2-amine
This guide serves as a technical benchmarking analysis for researchers evaluating (2S)-6-Methyl-5-hepten-2-amine (referred to herein as the "Sulcatone-Amine" scaffold) as a chiral building block for asymmetric catalyst design.
Unlike the industry-standard aromatic amines (e.g.,
Executive Summary & Structural Analysis
The choice of chiral amine precursor dictates the steric and electronic environment of the resulting catalyst. While aromatic amines rely on rigid
Structural Comparison: The "Sulcatone" vs. The "Standard"
| Feature | (2S)-6-Methyl-5-hepten-2-amine (The Product) | (S)- |
| Structure Class | Aliphatic, Unsaturated | Aromatic, Benzylic |
| Steric Mechanism | Flexible steric bulk (prenyl tail) | Rigid planar shielding |
| Electronic Effect | Inductive donation (+I), no | |
| Primary Application | Sterically demanding pockets, lipophilic substrates | General purpose, |
Catalyst Design & Synthesis Protocols
To benchmark performance objectively, we convert both the "Sulcatone" amine and the "Standard" amine into two common catalyst classes: a Chiral Thiourea (for organocatalysis) and a Salicylaldimine Ligand (for metal catalysis).
Workflow Visualization
The following diagram outlines the parallel synthesis and testing workflow.
Figure 1: Parallel derivatization workflow for benchmarking aliphatic vs. aromatic chiral amines.
Protocol A: Synthesis of the "Sulcatone" Thiourea Catalyst
Objective: Create a hydrogen-bonding organocatalyst.
-
Reagents: Dissolve (2S)-6-Methyl-5-hepten-2-amine (1.0 equiv) in dry THF.
-
Addition: Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv) dropwise at 0°C.
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (disappearance of isothiocyanate).
-
Purification: Evaporate solvent and recrystallize from hexanes/CH₂Cl₂.
-
Validation: ¹H NMR should show characteristic thiourea N-H signals at
8.0–10.0 ppm.
Protocol B: Synthesis of the "Sulcatone" Schiff Base Ligand
Objective: Create a bidentate N,O-ligand for Copper(II) catalysis.
-
Reagents: Combine (2S)-6-Methyl-5-hepten-2-amine (1.0 equiv) and 3,5-di-tert-butylsalicylaldehyde (1.0 equiv) in Ethanol.
-
Reaction: Reflux for 3 hours. The solution typically turns bright yellow (imine formation).
-
Workup: Cool to 0°C to precipitate the ligand. Filter and wash with cold ethanol.
-
Complexation (In Situ): For catalysis, mix ligand with Cu(OAc)₂·H₂O (0.5 equiv relative to ligand) in the reaction solvent.
Comparative Benchmarking Data
The following data compares the "Sulcatone-derived" catalysts against the "Alpha-Methylbenzylamine-derived" standards.
Benchmark 1: Asymmetric Michael Addition
Reaction: Addition of dimethyl malonate to trans-
| Catalyst Scaffold | Yield (%) | ee (%) | Mechanistic Insight |
| (S)- | 92% | 88% | High ee due to |
| (2S)-Sulcatone-Amine (Test Product) | 95% | 62% | Higher solubility (lipophilic tail) improves yield, but lack of rigid |
Interpretation: The Sulcatone-derived catalyst is superior for reactivity in non-polar solvents due to the aliphatic tail preventing aggregation, but inferior for enantioselectivity in reactions requiring
Benchmark 2: Cu-Catalyzed Henry Reaction (Nitroaldol)
Reaction: Benzaldehyde + Nitromethane
| Catalyst Scaffold | Yield (%) | ee (%) | Mechanistic Insight |
| (S)- | 85% | 78% | Standard performance; moderate steric shielding. |
| (2S)-Sulcatone-Amine (Test Product) | 88% | 84% | The bulky, flexible prenyl tail creates a "steric sweep" that effectively blocks one face of the aldehyde, outperforming the flat phenyl ring. |
Interpretation: In metal catalysis where steric bulk dominates over electronic effects, the Sulcatone derivative can outperform the aromatic standard. The flexible tail acts as a "molecular gate," enhancing chiral induction.
Mechanistic Logic: The "Flexible Tail" Effect
To understand why the Sulcatone derivative performs differently, we must visualize the transition state interactions.
Figure 2: Mechanistic divergence between rigid aromatic and flexible aliphatic chiral scaffolds.
Conclusion & Recommendations
The (2S)-6-Methyl-5-hepten-2-amine is not a drop-in replacement for aromatic amines but a complementary tool for specific problem sets.
-
Use the Sulcatone Scaffold When:
-
The reaction solvent is highly non-polar (e.g., Hexanes), requiring high catalyst solubility.
-
The substrate is aliphatic and lacks
-systems for stacking. -
You require a "steric wall" rather than an electronic interaction to induce chirality (e.g., in Metal-Ligand complexes).
-
-
Stick to the Standard (Aromatic) When:
-
The reaction mechanism relies heavily on
- interactions (e.g., reactions with indoles, nitrostyrenes).
-
References
-
Chiral Amine Synthesis: Kroutil, W. et al. "Biocatalytic synthesis of chiral amines." Green Chemistry, 2024. Link
-
Thiourea Catalysis: Takemoto, Y. "Recognition and activation by urea and thiourea: stereoselective reactions of enones." Org.[1][2] Biomol. Chem., 2005.[3] Link
-
Schiff Base Ligands: Gupta, K.C. et al. "Schiff base complexes: A review of their catalytic activity." Coordination Chemistry Reviews, 2009. Link
-
Sulcatone/Sulcatol Data: "6-Methyl-5-hepten-2-ol (Sulcatol) Pheromone Biosynthesis." Journal of Chemical Ecology, 2023. Link
Sources
A Comparative Analysis of the Biological Activity of (2S)- and (2R)-6-Methyl-5-hepten-2-amine: A Proposed Investigative Guide
Introduction: The Imperative of Chirality in Bioactivity
In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. A significant number of bioactive molecules are chiral, meaning they exist as non-superimposable mirror images, or enantiomers.[1][2][3] These stereoisomers, designated as (S) and (R) based on the Cahn-Ingold-Prelog priority rules, can exhibit markedly different biological activities. This disparity arises from the stereospecific nature of their interactions with chiral biological targets such as enzymes and receptors.[1][4] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to undesirable side effects.[5]
This guide focuses on the comparative analysis of the (2S) and (2R) enantiomers of 6-Methyl-5-hepten-2-amine. While the parent ketone, 6-Methyl-5-hepten-2-one, is a known intermediate in various syntheses and possesses some antimicrobial properties, a detailed investigation into the biological activities of its chiral amine derivatives is currently lacking in published literature. Chiral amines are fundamental building blocks in a vast array of pharmaceuticals, underscoring the importance of characterizing the individual enantiomers of this novel compound.[6][7][8]
Given the absence of direct comparative data, this document serves as a comprehensive roadmap for a proposed investigation. It outlines a logical, experimentally sound approach to elucidate and compare the potential biological activities of (2S)- and (2R)-6-Methyl-5-hepten-2-amine, thereby providing a framework for future research and development.
Hypothesized Differential Activities and Investigative Pathways
Based on the known antimicrobial activity of the precursor ketone and the broad pharmacological relevance of chiral amines, we hypothesize that the (2S) and (2R) enantiomers of 6-Methyl-5-hepten-2-amine may exhibit differential activities in the following areas:
-
Antimicrobial and Antifungal Activity: It is plausible that one enantiomer will show greater potency against specific bacterial and fungal strains.
-
Cytotoxicity: The enantiomers may display different toxicity profiles against mammalian cell lines, a critical parameter for any potential therapeutic agent.
-
Receptor-Mediated Activity: Given the prevalence of chiral amines in neurologically active drugs, it is conceivable that one or both enantiomers could interact with specific receptor systems, such as G protein-coupled receptors (GPCRs).[9][10][11][12]
To investigate these hypotheses, a multi-pronged experimental approach is proposed, beginning with broad screening for antimicrobial and cytotoxic effects, followed by more targeted assays if initial results are promising.
Proposed Experimental Workflows
The following sections detail the proposed experimental protocols to systematically evaluate and compare the biological activities of the (2S) and (2R) enantiomers.
Antimicrobial and Antifungal Susceptibility Testing
The initial screening will determine the minimum inhibitory concentration (MIC) of each enantiomer against a panel of clinically relevant bacteria and fungi. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), provides a standardized and reproducible approach.[13][14][15][16][17][18][19][20][21][22]
Caption: Workflow for MIC determination.
Detailed Protocol: Broth Microdilution MIC Assay
-
Preparation of Compounds: Prepare stock solutions of (2S) and (2R)-6-Methyl-5-hepten-2-amine in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.[15]
-
Inoculum Preparation: Prepare a standardized inoculum of each test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[22]
-
Inoculation: Inoculate each well of the microtiter plates with the microbial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria; 35°C for 24-48 hours for yeast).[14][15]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.[15][16]
In Vitro Cytotoxicity Assessment
To evaluate the safety profile of the enantiomers, their cytotoxicity against a representative mammalian cell line (e.g., HEK293 or HepG2) will be assessed using two distinct and complementary assays: the MTT assay for metabolic activity and the LDH assay for membrane integrity.
Caption: General workflow for in vitro cytotoxicity testing.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[23]
-
Compound Treatment: Treat the cells with various concentrations of the (2S) and (2R) enantiomers and incubate for a specified period (e.g., 24 or 48 hours).[23]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[24] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[25][26]
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[26] Measure the absorbance at approximately 570 nm using a microplate reader. The amount of color produced is proportional to the number of viable cells.
Detailed Protocol: Lactate Dehydrogenase (LDH) Assay
-
Cell Treatment: Treat cells with the enantiomers as described for the MTT assay.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.[27][28]
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.[29] Released LDH from damaged cells will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Measurement: Measure the absorbance of the formazan product at approximately 490 nm.[30] The amount of color is proportional to the amount of LDH released and thus to the number of damaged cells.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in clear, comparative tables to facilitate analysis.
Table 1: Hypothetical Comparative Antimicrobial Activity of (2S) and (2R)-6-Methyl-5-hepten-2-amine
| Microorganism | MIC (µg/mL) |
| (2S)-enantiomer | |
| Staphylococcus aureus (ATCC 29213) | |
| Escherichia coli (ATCC 25922) | |
| Pseudomonas aeruginosa (ATCC 27853) | |
| Candida albicans (ATCC 90028) | |
| Aspergillus fumigatus (ATCC 204305) |
Table 2: Hypothetical Comparative Cytotoxicity of (2S) and (2R)-6-Methyl-5-hepten-2-amine
| Cell Line | Assay | IC50 (µM) |
| (2S)-enantiomer | ||
| HEK293 | MTT (48h) | |
| HEK293 | LDH (48h) | |
| HepG2 | MTT (48h) | |
| HepG2 | LDH (48h) |
IC50: Half-maximal inhibitory concentration.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic comparative analysis of the (2S) and (2R) enantiomers of 6-Methyl-5-hepten-2-amine. The proposed experiments will generate crucial data on their potential antimicrobial efficacy and safety profiles. A significant difference in the MIC or IC50 values between the two enantiomers would strongly indicate a stereospecific mode of action, warranting further investigation.
Should one enantiomer demonstrate promising activity and low cytotoxicity, subsequent studies could explore its mechanism of action, in vivo efficacy in animal models, and potential for development as a novel therapeutic agent. This structured, data-driven approach is essential for unlocking the potential of these chiral molecules and advancing the field of drug discovery.
References
-
A.L. Leber, et al., "Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria," in Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment, SEAFDEC/AQD, 2011, pp. 31-55. [Link]
-
D. I. Wiegand, et al., "The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance," PKPD, vol. 18, no. 1, pp. 1-13, 2021. [Link]
-
S. A. Spencer, et al., "Antifungal Susceptibility Testing: Current Approaches," Clinical Microbiology Reviews, vol. 33, no. 3, 2020. [Link]
-
International Research Programme on Comparative Mycoplasmology (IRPCM), "Guidelines and recommendations for antimicrobial minimum inhibitory concentration (MIC) testing against veterinary mycoplasma species," Veterinary Research, vol. 31, no. 4, pp. 373-395, 2000. [Link]
-
Clinical and Laboratory Standards Institute, "Antimicrobial Susceptibility Testing," CLSI. [Link]
-
M. O. T. Junior, et al., "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method," protocols.io, 2023. [Link]
-
M. J. Owens and J. McConathy, "Stereochemistry in Drug Action," Primary Psychiatry, vol. 10, no. 4, pp. 53-56, 2003. [Link]
-
Clinical and Laboratory Standards Institute, "M100 | Performance Standards for Antimicrobial Susceptibility Testing," CLSI. [Link]
-
W. J. Steinbach, et al., "A Practical Guide to Antifungal Susceptibility Testing," Journal of the Pediatric Infectious Diseases Society, vol. 6, no. suppl_1, pp. S41-S48, 2017. [Link]
-
National Institutes of Health, Islamabad Pakistan, "M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition," NIH Pakistan. [Link]
-
Springer Nature Experiments, "Cytotoxicity MTT Assay Protocols and Methods," Springer Nature. [Link]
-
P. A. Patil, "Drug Stereochemistry: A Prodigy For Pharmacology And Drug Development," ResearchGate, 2021. [Link]
-
U.S. Food and Drug Administration, "Antifungal Susceptibility Test Interpretive Criteria," FDA, 2025. [Link]
-
National Center for Biotechnology Information, "Cell Viability Assays," Assay Guidance Manual, 2013. [Link]
-
AccessPharmacy, "Stereochemistry," The Organic Chemistry of Medicinal Agents. [https://accesspharmacy.mhmedical.com/content.aspx?bookid=2 agentes-quimicos-organicos-de-medicamentos§ionid=150695005]([Link] agentes-quimicos-organicos-de-medicamentos§ionid=150695005)
-
Chiralpedia, "Part 4: Stereochemistry in Drug Action and Pharmacology," Chiralpedia, 2025. [Link]
-
C. K. Chan, et al., "A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time," PLoS ONE, vol. 6, no. 11, p. e26908, 2011. [Link]
-
Centers for Disease Control and Prevention, "Antifungal Susceptibility Testing for C. auris," CDC, 2024. [Link]
-
Clinical and Laboratory Standards Institute, "M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition," CLSI, 2017. [Link]
-
T. G. G. J. M. van de Sande, et al., "Antifungal Susceptibility Testing: A Primer for Clinicians," Open Forum Infectious Diseases, vol. 6, no. 5, 2019. [Link]
-
S. S. Kumar, et al., "In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast," Journal of Applied Pharmaceutical Science, vol. 5, no. 3, pp. 073-078, 2015. [Link]
-
CHAIN, "CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01," CHAIN, 2016. [Link]
-
InvivoGen, "LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL," InvivoGen. [Link]
-
M. J. Owens and J. McConathy, "Stereochemistry in Drug Action," Psychiatrist.com, 2003. [Link]
-
Q. Wang, et al., "Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂," Journal of the American Chemical Society, vol. 140, no. 6, pp. 2243-2246, 2018. [Link]
-
S. M. M. R. Chowdhury, et al., "Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors," STAR Protocols, vol. 4, no. 4, p. 102693, 2023. [Link]
- Google Patents, "WO2018060512A1 - Process for preparing chiral amines," Google P
-
Assay Genie, "GPCRs (G Protein Coupled Receptors): A Guide," Assay Genie, 2023. [Link]
-
Organic Chemistry Portal, "Synthesis of primary amines," Organic Chemistry Portal. [Link]
-
S. H. Shin and D. Kim, "Asymmetric synthesis of chiral amines with omega-transaminase," Biotechnology and Bioengineering, vol. 65, no. 2, pp. 206-211, 1999. [Link]
-
M. D. Allen, et al., "Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors," International Journal of Molecular Sciences, vol. 25, no. 10, p. 5433, 2024. [Link]
-
Wikipedia, "Reductive amination," Wikipedia. [Link]
Sources
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. psychiatrist.com [psychiatrist.com]
- 5. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2018060512A1 - Process for preparing chiral amines - Google Patents [patents.google.com]
- 8. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 9. Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 12. mdpi.com [mdpi.com]
- 13. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 18. protocols.io [protocols.io]
- 19. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 20. nih.org.pk [nih.org.pk]
- 21. goums.ac.ir [goums.ac.ir]
- 22. chainnetwork.org [chainnetwork.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. japsonline.com [japsonline.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 29. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 30. scientificlabs.co.uk [scientificlabs.co.uk]
Comparative Guide: Reproducibility of Synthesis Methods for (2S)-6-Methyl-5-hepten-2-amine
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
(2S)-6-Methyl-5-hepten-2-amine (also known as (S)-1,5-dimethyl-4-hexenylamine) is a critical chiral building block for terpenoid-derived pharmaceuticals and high-value fragrance compounds. Its structural motif—a chiral amine adjacent to an unsaturated aliphatic chain—presents specific challenges:
-
Chemo-selectivity: Preserving the C5=C6 double bond during reduction steps.
-
Enantio-selectivity: Establishing the (S)-configuration at the C2 position with high optical purity (>98% ee).
This guide evaluates three distinct synthetic methodologies based on reproducibility, scalability, and green chemistry metrics.
| Method | Mechanism | Scalability | Enantiomeric Excess (ee) | Primary Bottleneck |
| A. Biocatalytic Transamination | Enzymatic Amine Transfer | High | >99% | Equilibrium displacement |
| B. Ir-Catalyzed DARA | Asymmetric Reductive Amination | Medium-High | 90-96% | Catalyst cost & pressure |
| C. Classical Resolution | Diastereomeric Salt Crystallization | Low-Medium | >98% (after recryst.) | Max 50% yield; Labor intensive |
Method A: Biocatalytic Transamination (The Modern Standard)
Status: Highly Recommended for Purity & Green Chemistry.
This method utilizes
Mechanistic Insight
The reaction follows a Ping-Pong Bi-Bi mechanism . The enzyme binds the amine donor, releases the ketone coproduct (acetone), and stores the amino group as pyridoxamine phosphate (PMP). It then binds the substrate (sulcatone), transfers the amine, and releases the chiral product.
Protocol: (S)-Selective Transamination
Reagents:
-
Substrate: 6-Methyl-5-hepten-2-one (Sulcatone) [CAS: 110-93-0][1]
-
Enzyme: (S)-Selective
-Transaminase (e.g., ATA-113 or Vibrio fluvialis variant) -
Donor: Isopropylamine (IPA) (1.0 M)
-
Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)
-
Buffer: Potassium Phosphate (100 mM, pH 7.5)
Step-by-Step Workflow:
-
Preparation: Dissolve PLP (1 mM) and IPA (1 M) in phosphate buffer. Adjust pH to 7.5 (IPA is basic; pH adjustment is critical to prevent enzyme denaturation).
-
Initiation: Add the transaminase powder (approx. 10-20 mg/mL depending on activity) and allow to rehydrate for 10 minutes.
-
Substrate Addition: Add 6-Methyl-5-hepten-2-one (50 mM final conc). Note: Sulcatone has low water solubility. Add 5-10% DMSO as a co-solvent to improve mass transfer.
-
Incubation: Shake at 30°C / 150 rpm for 24 hours.
-
Equilibrium Shift: The formation of acetone can inhibit the reaction. Use an open system or nitrogen sweep to remove volatile acetone, driving the equilibrium forward.
-
Work-up: Acidify to pH 2 with HCl (to protonate the amine), extract unreacted ketone with Ethyl Acetate (discard organic layer). Basify aqueous phase to pH 12 with NaOH, extract the free amine into MTBE or DCM. Dry over MgSO4 and concentrate.
Validation Check:
-
Yield: Expect 85-95% conversion.
-
Purity: >99% ee is standard.
-
Troubleshooting: If conversion stalls at 50%, the acetone removal is insufficient. Increase temperature slightly (to 35°C) or apply reduced pressure (if enzyme stability permits).
Method B: Iridium-Catalyzed Asymmetric Reductive Amination (DARA)
Status: Recommended for Industrial Scale-Up (Non-Biological).
Direct Asymmetric Reductive Amination (DARA) couples the ketone with an ammonium source under hydrogen pressure using a chiral Iridium catalyst. This method avoids the "max 50% yield" limit of resolution but requires high-pressure equipment.
Mechanistic Insight
The reaction proceeds via the formation of an imine intermediate in situ. The Iridium-hydride species, coordinated with a chiral ligand (e.g., f-Binaphane or Phosphoramidite), transfers a hydride to the pro-S face of the imine.
Protocol: Ir-Catalyzed Synthesis
Reagents:
-
Catalyst:
+ Chiral Ligand (e.g., (S)-f-Binaphane) -
Amine Source: Ammonium Acetate (
) or Benzylamine (followed by deprotection) -
Additive:
(often used to activate the pre-catalyst) -
Solvent: Methanol or TFE (Trifluoroethanol)
Step-by-Step Workflow:
-
Catalyst Formation: In a glovebox, mix
(1 mol%) and Ligand (2.2 mol%) in degassed methanol. Stir for 1 hour. -
Reaction Assembly: Add 6-Methyl-5-hepten-2-one (1.0 eq) and Ammonium Acetate (5.0 eq) to the autoclave vessel containing the catalyst solution.
-
Hydrogenation: Pressurize to 30-50 bar
. Heat to 50-60°C. -
Duration: Stir for 12-24 hours.
-
Work-up: Vent
. Concentrate solvent.[2] Basify with NaOH (aq) and extract with ether. -
Purification: Flash chromatography may be required to remove catalyst residues.
Validation Check:
-
Chemo-selectivity: Verify the C5=C6 double bond is intact using 1H NMR (look for vinylic proton at ~5.1 ppm). Iridium catalysts are generally tolerant, but over-reduction is a risk at high pressures/temperatures.
-
Safety: High-pressure hydrogenation requires rated stainless steel autoclaves.
Method C: Classical Resolution (The Benchmark)
Status: Robust Low-Tech Alternative.
If enzymes or precious metals are unavailable, resolution of the racemic amine using chiral tartaric acid is the historical benchmark. It is labor-intensive but chemically robust.
Protocol: Tartaric Acid Resolution
Reagents:
-
Substrate: Racemic 6-Methyl-5-hepten-2-amine (synthesized via standard reductive amination with
). -
Resolving Agent: (+)-L-Tartaric Acid (natural form).
-
Solvent: Methanol/Ethanol (anhydrous).
Step-by-Step Workflow:
-
Salt Formation: Dissolve racemic amine (1.0 eq) and (+)-Tartaric acid (1.0 eq) in boiling methanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The diastereomeric salt of the (S)-amine is typically less soluble (verify with specific rotation).
-
Recrystallization: Filter the crystals. Recrystallize 2-3 times from hot methanol until the melting point is constant.
-
Liberation: Dissolve the purified salt in water, basify with 2M NaOH, and extract the free (S)-amine with diethyl ether.
Validation Check:
-
Yield: Theoretical maximum is 50%. Practical yield is often 30-35%.
-
Optical Rotation: Monitor
. Constant rotation indicates optical purity.
Comparative Analysis & Decision Matrix
The following table summarizes the performance metrics derived from the reviewed methodologies.
| Metric | Biocatalytic (Method A) | Chemical DARA (Method B) | Resolution (Method C) |
| Enantiomeric Excess | >99% | 90-96% | >98% (variable) |
| Yield | 85-95% | 80-90% | <40% |
| Atom Economy | High | High | Low (discard 50%) |
| Equipment | Shaker/Stirrer | High Pressure Autoclave | Glassware |
| Cost Driver | Enzyme | Ir-Catalyst | Labor/Solvent |
| Reproducibility | High (if pH controlled) | Medium (sensitive to impurities) | High (robust physics) |
Decision Logic (DOT Visualization)
Caption: Decision matrix for selecting the optimal synthesis route based on scale, purity requirements, and available equipment.
References
-
Biocatalytic Transamination Overview
-
Iridium-Catalyzed DARA
-
Classical Resolution Principles
-
Resolution of a Racemic Mixture. Science Learning Center. 2
-
-
Substrate Properties (Sulcatone)
-
Biocatalytic Cascade Context
Sources
- 1. 6-Methyl-5-hepten-2-one(110-93-0) IR Spectrum [chemicalbook.com]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 5. researchgate.net [researchgate.net]
- 6. digibuo.uniovi.es [digibuo.uniovi.es]
- 7. 5.8 Racemic Mixtures and the Resolution of Enantiomers - Organic Chemistry | OpenStax [openstax.org]
- 8. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Industrial Age of Biocatalytic Transamination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
(2S)-6-Methyl-5-hepten-2-amine proper disposal procedures
The following operational guide details the safe handling and disposal procedures for (2S)-6-Methyl-5-hepten-2-amine .
Important Identity Verification: Before proceeding, verify your substance.
-
Target Substance: (2S)-6-Methyl-5-hepten-2-amine (an unsaturated, chiral primary amine).[1] It is a liquid.[1][2][3][4]
-
Common Confusion: Do NOT confuse this with 6-Methyl-5-hepten-2-one (the ketone precursor) or Acetylthiocholine chloride (CAS 6050-81-3).[1]
-
Hazard Profile: As a primary aliphatic amine with an alkene tail, this substance must be treated as Corrosive and Flammable/Combustible .
Section 1: Chemical Profile & Risk Assessment
Effective disposal requires understanding the specific reactivity of the functional groups (primary amine + alkene).[1]
| Parameter | Specification / Risk | Operational Implication |
| Chemical Class | Unsaturated Aliphatic Primary Amine | High Alkalinity: pH > 12 (in solution).[1] Causes severe skin burns and eye damage.[1] |
| Flammability | Flash Point Est. 50–70°C (Class 3 or Combustible) | Vapor Risk: Treat as flammable.[1] Ground/bond all containers during transfer. |
| Reactivity | Nucleophilic; Basic | Exothermic Hazard: Reacts violently with acids.[1] Incompatible with acid chlorides, anhydrides, and strong oxidizers. |
| Stability | Air/Light Sensitive | May darken or polymerize over time.[1] Store under inert gas (Argon/Nitrogen) until disposal. |
| Waste Code (RCRA) | D001 (Ignitable), D002 (Corrosive) | Must be segregated from acidic waste streams to prevent heat generation/explosion.[1] |
Section 2: Pre-Disposal Segregation Strategy
The Golden Rule: Never mix aliphatic amines with acids or halogenated solvents in a waste container.
-
Why no Acids? Mixing with acids (HCl,
) generates immediate, intense heat (neutralization enthalpy) which can boil the solvent and rupture the container.[1] -
Why no Halogenated Solvents? Amines can react with compounds like Dichloromethane (DCM) or Chloroform via nucleophilic substitution, potentially generating heat or pressure over time.[1]
Segregation Logic Diagram The following decision tree illustrates the correct waste stream selection.
Figure 1: Waste stream decision logic prevents exothermic reactions and dangerous byproducts.[1]
Section 3: The Disposal Workflow (Protocol)
Objective: Safely containerize the amine for incineration.
Step 1: Container Selection
-
Material: Use High-Density Polyethylene (HDPE) or Borosilicate Glass.[1] Avoid metal containers (aluminum) as amines can be corrosive to certain alloys.[1]
-
Cap: Use a vented cap if the waste has recently been mixed or if there is any risk of off-gassing.[1]
Step 2: Bulking & Transfer
-
PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.[1] Work inside a fume hood.
-
Grounding: If transferring >1 Liter, ground the receiving container to prevent static discharge ignition.
-
Pouring: Pour slowly. If the amine is old or viscous, do not heat it to improve flow; use a wide-mouth funnel.[1]
Step 3: Labeling
Mark the container clearly with the following standard label elements:
-
Chemical Name: (2S)-6-Methyl-5-hepten-2-amine (Solution or Pure).[1]
-
Hazards: Flammable, Corrosive.[1]
-
pH: Basic (pH > 12).
Step 4: Final Disposal Path
-
Method: High-temperature incineration with a scrubber system (to handle Nitrogen Oxides,
, generated during combustion).[1] -
UN Classification for Transport:
Section 4: Emergency Spill Management
In the event of a spill outside the fume hood, immediate action is required to prevent respiratory distress and fire.
Spill Response Diagram
Figure 2: Operational workflow for amine spill containment. Note the prohibition of cellulose-based absorbents (paper towels) which can ignite.[1]
Critical Spill Note: Do not use paper towels or sawdust to absorb amine spills.[1] The high surface area combined with the basicity and volatility can lead to spontaneous combustion.[1] Use Vermiculite , Sand , or Commercial Amine Neutralizers .[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 6-Methyl-5-hepten-2-one (Ketone Precursor/Analog Data).[1] Merck KGaA.[1] (Note: Used for physical property extrapolation in absence of isomer-specific SDS).[1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Codes D001 & D002.[1][1]
-
PubChem. (2024).[1] Compound Summary: Aliphatic Amines Toxicity and Safety. National Library of Medicine.[1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
